molecular formula C10H19N B1625004 3-Methyl-2-azaspiro[4.5]decane CAS No. 592478-37-0

3-Methyl-2-azaspiro[4.5]decane

Cat. No.: B1625004
CAS No.: 592478-37-0
M. Wt: 153.26 g/mol
InChI Key: SNVCNZUGVNDQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-azaspiro[4.5]decane is a valuable spirocyclic chemical scaffold designed for research and development applications, particularly in medicinal chemistry and drug discovery. The azaspiro[4.5]decane structure is a privileged framework in pharmaceutical research, known for its three-dimensionality and conformational restriction, which can be critical for optimizing a compound's interaction with biological targets and improving its metabolic stability . Spirocyclic compounds analogous to this structure have demonstrated a wide range of biological activities in scientific studies, including documented anticonvulsant properties in animal models for related N-(pyridine-2-yl) derivatives of 2-azaspiro[4.5]decane-1,3-dione . Furthermore, the 1-thia-4-azaspiro[4.5]decane core has been identified as a key structural motif in novel compounds exhibiting moderate to high anticancer activity against human liver, prostate, and colorectal carcinoma cell lines . This highlights the potential of such spirocyclic systems in the synthesis of new therapeutic agents. As a building block, this compound provides researchers with a versatile intermediate for library synthesis, fragment-based drug design, and the exploration of underexplored chemical space . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, drugs, or cosmetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9-7-10(8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVCNZUGVNDQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447133
Record name 3-Methyl-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592478-37-0
Record name 3-Methyl-2-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Conformational Analysis of 3-Methyl-2-azaspiro[4.5]decane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Methyl-2-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that can enhance target selectivity and improve pharmacokinetic properties.[1] A comprehensive understanding of its conformational landscape is paramount for rational drug design and development. This guide provides an in-depth technical exploration of the conformational analysis of this compound, synthesizing foundational principles of stereochemistry with practical experimental and computational methodologies. We will delve into the stereochemical intricacies of this spirocyclic system, the energetic factors governing its conformational preferences, and the state-of-the-art techniques employed for its characterization.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can interconvert through rotation about single bonds.[2] For drug candidates, the preferred conformation at the receptor site dictates the binding affinity and efficacy. The 2-azaspiro[4.5]decane framework, a privileged scaffold in medicinal chemistry, imparts a rigid and defined orientation of substituents, making it an attractive component in the design of novel therapeutics.[1] The introduction of a methyl group at the 3-position introduces additional stereochemical complexity and significantly influences the conformational equilibrium of the piperidine ring. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR) and optimizing drug-like properties.

Stereochemical Landscape of this compound

The structure of this compound features a spirocyclic junction between a cyclopentane and a piperidine ring, with a methyl substituent on the piperidine ring adjacent to the nitrogen atom. This arrangement gives rise to several stereochemical considerations that are fundamental to its conformational analysis.

Chirality and Diastereomers

The spirocyclic carbon atom (C5) and the carbon bearing the methyl group (C3) are potential stereocenters. Depending on the synthetic route, this compound can exist as a mixture of diastereomers. The relative stereochemistry of the methyl group (cis or trans) with respect to the cyclopentane ring will have a profound impact on the conformational preferences of the piperidine ring. For the purpose of this guide, we will consider the conformational analysis of a single diastereomer, while acknowledging that a complete analysis would require the separation and characterization of all stereoisomers.

The Piperidine Ring: A Flexible Core

The piperidine ring is the most conformationally mobile part of the this compound scaffold. Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[3] However, the presence of the nitrogen atom introduces additional conformational dynamics, including ring inversion and nitrogen inversion.

The following diagram illustrates the fundamental chair conformations of a substituted piperidine ring.

cluster_0 Chair Conformations of a Substituted Piperidine Axial Axial Substituent Equatorial Equatorial Substituent Axial->Equatorial Ring Inversion

Caption: Interconversion between axial and equatorial conformers in a piperidine ring.

Energetic Considerations: Driving Forces of Conformational Preference

The conformational equilibrium of this compound is governed by a delicate balance of several energetic factors. Understanding these contributions is key to predicting the most stable conformer(s).

Steric Strain and A-Values

The preference for a substituent to occupy an equatorial position in a six-membered ring is primarily due to the avoidance of steric strain. In an axial orientation, a substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. The energetic cost of this interaction is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers.[3] For a methyl group on a piperidine ring, the A-value is approximately 1.8 kcal/mol, indicating a strong preference for the equatorial position.[3]

Torsional Strain

Torsional strain, also known as eclipsing strain, arises from the repulsion between electron clouds of adjacent bonds.[4] Staggered conformations are energetically favored over eclipsed conformations. The chair conformation of the piperidine ring minimizes torsional strain by ensuring that all C-C and C-N bonds are staggered.

The Anomeric Effect

In heterocyclic systems containing a heteroatom adjacent to another with a lone pair of electrons, the anomeric effect can influence conformational preferences.[5] This stereoelectronic effect involves the donation of electron density from a lone pair of the nitrogen atom into an adjacent anti-periplanar σ* orbital. In some N-substituted piperidines, the anomeric effect can stabilize an otherwise unfavorable axial conformation of the substituent.[6] The presence of the 3-methyl group in this compound could be influenced by such an effect, depending on the nature of any N-substituents.

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is typically employed to elucidate the conformational landscape of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the piperidine ring, one can deduce the relative orientation of these protons and thus infer the ring's conformation.

  • Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, provide information about the through-space proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformers. For example, strong NOEs between axial protons in a 1,3-diaxial relationship are characteristic of a chair conformation.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Identify cross-peaks that indicate through-space interactions between protons. Correlate these interactions with the expected distances in different possible conformations.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[8] By determining the precise three-dimensional arrangement of atoms in a crystal lattice, one can directly observe the preferred conformation. It is important to note that the solid-state conformation may not always be the most stable conformation in solution due to packing forces in the crystal. However, crystallographic data provides an invaluable reference point for computational and solution-phase studies.

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_1 X-ray Crystallography Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Conformational Analysis Structure_Refinement->Analysis

Sources

A Technical Guide to the 3-Methyl-2-azaspiro[4.5]decane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a pathway to novel chemical space with enhanced three-dimensional complexity.[1][2] This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic structures.[2] Among these, the 3-Methyl-2-azaspiro[4.5]decane core has emerged as a particularly valuable scaffold. This guide provides an in-depth technical overview of its synthesis, key structural features, and applications in drug discovery, tailored for researchers and drug development professionals. We will explore the causality behind synthetic choices and present validated protocols to empower your research endeavors.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocyclic motifs, where two rings are joined by a single common atom, is a strategic choice in drug design for several key reasons:

  • Increased Three-Dimensionality (Fsp³): The quaternary spiro-carbon atom forces substituents into precise three-dimensional orientations.[1] This increase in the fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates, leading to better solubility and metabolic stability.[2][3]

  • Conformational Rigidity: Spirocycles composed of smaller rings (e.g., five or six-membered) have a limited number of well-defined conformations.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Novel Chemical Space: These scaffolds allow for the exploration of novel vector spaces around a molecule, enabling interactions with protein binding pockets that are inaccessible to flatter molecules.[1] This is crucial for designing ligands for challenging targets.

The 2-azaspiro[4.5]decane framework, a fusion of a pyrrolidine and a cyclohexane ring, exemplifies these advantages, providing a robust and versatile starting point for derivatization.

Synthesis of the 2-Azaspiro[4.5]decane Core

The construction of the azaspiro[4.5]decane ring system is a critical step that dictates the feasibility of a drug discovery campaign. Several synthetic strategies have been developed, each with its own merits. A common and effective approach involves a multi-step sequence starting from readily available materials.

Workflow for a General Synthesis of 2-Azaspiro[4.5]decane Derivatives

Below is a representative workflow illustrating a common synthetic strategy. The rationale behind key steps is provided to offer deeper insight into the process.

G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation & Esterification A Bromoethyl Lactone + Arylalkylamine B Spirocyclic Hydroxyalkyl Lactam A->B Nucleophilic Substitution C Spirocyclic Hydroxymethyl Pyrrolidine B->C LiAlH4 (Powerful reducing agent for amides) D Spirocyclic Amino Acid Ester (Final Scaffold) C->D Jones Reagent (Oxidation) then Esterification

Sources

solubility profile of 3-Methyl-2-azaspiro[4.5]decane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Methyl-2-azaspiro[4.5]decane in Organic Solvents

Executive Summary

The physicochemical properties of a drug candidate are foundational to its success, with solubility being a primary determinant of bioavailability, formulation feasibility, and in-vitro assay reliability.[1] Spirocyclic scaffolds, such as this compound, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can offer improved pharmacological properties.[2][3] However, a thorough understanding of their solubility profile in various organic solvents is a prerequisite for effective development. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the thermodynamic solubility of this compound. We will detail the gold-standard shake-flask methodology, discuss key theoretical principles, and provide a structured approach to data analysis and interpretation, thereby establishing a robust protocol for characterizing this promising chemical entity.

Introduction: The "Why" of Solubility Profiling

In the drug discovery pipeline, early characterization of a molecule's properties can prevent costly late-stage failures.[1][4] Low solubility can lead to a host of challenges, including poor absorption, underestimated toxicity, and inconsistent results in biological assays. For novel scaffolds like this compound, which holds potential for interacting with a range of biological targets, a well-defined solubility profile is not just data—it is actionable intelligence.[3]

This profile informs:

  • Formulation Development: Selection of appropriate solvent systems for preclinical and clinical formulations.

  • Process Chemistry: Choice of solvents for synthesis, purification, and crystallization steps.

  • Preclinical Screening: Ensuring compound viability in various in vitro and in vivo testing media.[1]

This document serves as a practical guide, grounded in established principles, for generating a reliable and comprehensive solubility profile of this compound across a spectrum of relevant organic solvents.

Theoretical Framework: Principles of Solvation

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the solute's crystal lattice energy and the solvent-solvent forces.

Key factors influencing the solubility of this compound include:

  • Polarity ("Like Dissolves Like"): The polarity of both the solute and the solvent is the most critical factor. This compound possesses both nonpolar (the decane ring system) and polar (the azaspiro amine group) features. Therefore, its solubility will vary significantly across solvents of different polarities.

  • Hydrogen Bonding: The secondary amine in the azaspiro ring can act as both a hydrogen bond donor and acceptor. Protic solvents (e.g., alcohols) can engage in hydrogen bonding, potentially leading to higher solubility compared to aprotic solvents (e.g., hexane, toluene).

  • Molecular Structure and Size: The relatively rigid, bulky spirocyclic structure can impact how efficiently solvent molecules can pack around and solvate the solute.[5][6]

A systematic approach requires testing a diverse set of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Experimental Methodology: The Shake-Flask Protocol

For determining the definitive thermodynamic equilibrium solubility, the shake-flask method is the universally acknowledged gold standard.[7][8][9][10] Its strength lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. While higher-throughput kinetic methods are valuable for early screening, the shake-flask method provides the precise data required for lead optimization and formulation.[1][11]

Pre-Protocol Checklist
  • Compound Purity: Ensure the this compound sample is of high purity (>98%), confirmed by analytical techniques like NMR, LC-MS, and elemental analysis. Impurities can significantly alter solubility measurements.

  • Solvent Purity: Use high-purity, anhydrous-grade organic solvents to avoid variability from contaminants or water content.[8]

  • Equipment: Calibrated analytical balance, temperature-controlled orbital shaker, centrifuge, and a validated analytical system (e.g., HPLC-UV, LC-MS) for quantification.

Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Preparation: In triplicate for each selected solvent, add an excess amount of solid this compound to a clear glass vial (e.g., add 10 mg of compound to 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7][12]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance) and agitation speed.[13] The system should be agitated for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[1][8][13] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[7] To separate the saturated supernatant from the undissolved solid, centrifugation is the preferred method as it avoids potential compound loss from adsorption to a filter. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon temperature change or solvent evaporation.[13] A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method. A standard calibration curve must be prepared using the same compound and run with each analysis to ensure accurate quantification.[1]

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess 3-Methyl-2- azaspiro[4.5]decane to solvent B Agitate at constant T (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect & Dilute Supernatant C->D E Analyze via HPLC/LC-MS D->E F Calculate Solubility from Standard Curve E->F Result Thermodynamic Solubility (mg/mL) F->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvents. The choice of solvents should cover a range of polarities and functional groups to provide a comprehensive profile.

Table 1: Illustrative Solubility Profile of this compound at 25°C

Solvent ClassSolvent NameDielectric Constant¹Solubility (mg/mL)Qualitative Classification
Nonpolar n-Hexane1.9< 0.1Very Sparingly Soluble
Toluene2.41.5Sparingly Soluble
Aprotic Polar Dichloromethane (DCM)9.125.0Soluble
Tetrahydrofuran (THF)7.515.0Soluble
Acetonitrile (ACN)37.55.0Sparingly Soluble
Dimethyl Sulfoxide (DMSO)47.0> 50.0Freely Soluble
Protic Polar 2-Propanol (IPA)19.935.0Soluble
Ethanol24.6> 50.0Freely Soluble
Methanol32.7> 50.0Freely Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined. ¹Dielectric constants are approximate values taken from standard references.[14]

Interpretation: Based on the illustrative data, one would conclude that this compound exhibits solubility characteristics of a moderately polar compound. Its poor solubility in nonpolar solvents like hexane and increasing solubility in polar solvents, particularly protic ones like alcohols, highlights the significant contribution of the polar amine group to its solvation properties. High solubility in solvents like DMSO and alcohols makes them excellent candidates for stock solution preparation and potential formulation vehicles.

Conclusion

A thorough understanding of the solubility profile of this compound is essential for its advancement as a potential therapeutic agent or chemical intermediate. The shake-flask method, as detailed in this guide, provides a robust and reliable means of obtaining the thermodynamic solubility data required for informed decision-making in drug development. By systematically evaluating solubility in a diverse panel of organic solvents, researchers can build a comprehensive physicochemical profile, mitigating risks and accelerating the development timeline for this promising spirocyclic compound.

References

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  • Full article: Development of a high-throughput solubility screening assay for use in antibody discovery - Taylor & Francis. (2019). (URL: [Link])

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  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (URL: [Link])

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  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (2025). (URL: [Link])

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Methyl-2-azaspiro[4.5]decane, a valuable scaffold in medicinal chemistry and drug discovery. The unique three-dimensional structure of this spirocyclic amine makes it an attractive building block for the development of novel therapeutic agents. This document offers a robust and logical synthetic pathway, starting from commercially available precursors and proceeding through well-established chemical transformations.

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional conformations. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs. The 2-azaspiro[4.5]decane core, in particular, is a key structural motif found in a variety of biologically active compounds. The introduction of a methyl group at the 3-position further functionalizes this scaffold, providing a chiral center and additional opportunities for molecular recognition.

This guide details a reliable three-step synthesis of this compound, commencing with the construction of the spirocyclic carbon skeleton via a Robinson annulation, followed by saturation of the newly formed ring, and culminating in the introduction of the methylated nitrogen atom through reductive amination.

Synthetic Strategy Overview

The synthesis of this compound is approached through a logical sequence of three key transformations. This strategy is designed to be efficient and scalable, utilizing common laboratory reagents and techniques.

Synthesis_Overview A Cyclohexanone + Methyl Vinyl Ketone B Spiro[4.5]dec-6-en-2-one A->B Robinson Annulation C Spiro[4.5]decan-2-one B->C Catalytic Hydrogenation D This compound C->D Reductive Amination

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Spiro[4.5]decan-2-one

The initial phase of the synthesis focuses on constructing the carbocyclic spiro[4.5]decane skeleton. This is achieved in two steps: a Robinson annulation to form the unsaturated ketone, followed by catalytic hydrogenation to yield the saturated ketone precursor.

Step 1.1: Robinson Annulation to form Spiro[4.5]dec-6-en-2-one

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4][5] In this protocol, cyclohexanone is reacted with methyl vinyl ketone to construct the second six-membered ring, creating the spirocyclic enone.

Experimental Protocol:

  • Materials:

    • Cyclohexanone

    • Methyl vinyl ketone

    • Sodium ethoxide

    • Ethanol

    • Hydrochloric acid (for workup)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone at room temperature.

    • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

    • Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford spiro[4.5]dec-6-en-2-one.

Step 1.2: Catalytic Hydrogenation to Spiro[4.5]decan-2-one

To obtain the required saturated ketone for the subsequent reductive amination, the carbon-carbon double bond in spiro[4.5]dec-6-en-2-one is reduced via catalytic hydrogenation. This method is highly efficient for the selective reduction of alkenes in the presence of a ketone.[6][7]

Experimental Protocol:

  • Materials:

    • Spiro[4.5]dec-6-en-2-one

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Ethyl acetate

    • Hydrogen gas

    • Celite

  • Procedure:

    • Dissolve spiro[4.5]dec-6-en-2-one in ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker).

    • Evacuate the flask and flush with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and flush the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield spiro[4.5]decan-2-one, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound

The final stage of the synthesis involves the formation of the desired N-methylated secondary amine via reductive amination of the spiro[4.5]decan-2-one precursor.

Step 2.1: Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from ketones or aldehydes.[2][8][9][10][11] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the ketone and methylamine, which is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[12][13] Sodium cyanoborohydride is particularly well-suited for this transformation as it is a milder reducing agent than sodium borohydride and is stable under the weakly acidic conditions that favor imine formation.[12][14]

Experimental Protocol:

  • Materials:

    • Spiro[4.5]decan-2-one

    • Methylamine hydrochloride

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Potassium hydroxide (for workup)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous potassium carbonate

  • Procedure:

    • In a round-bottom flask, dissolve spiro[4.5]decan-2-one and methylamine hydrochloride in methanol.

    • Adjust the pH of the solution to approximately 6-7 by the addition of a suitable base if necessary (though the hydrochloride salt of the amine often provides a suitable pH).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

    • In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.

    • Add the sodium cyanoborohydride solution dropwise to the reaction mixture, maintaining the temperature at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.

    • Make the solution basic (pH > 11) by the addition of solid potassium hydroxide.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Purify the final product by vacuum distillation or column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) to yield the pure product.

Quantitative Data Summary

StepStarting Material(s)Key Reagent(s)ProductExpected Yield
1.1Cyclohexanone, Methyl vinyl ketoneSodium ethoxideSpiro[4.5]dec-6-en-2-one60-75%
1.2Spiro[4.5]dec-6-en-2-one10% Pd/C, H₂Spiro[4.5]decan-2-one>90%
2.1Spiro[4.5]decan-2-one, Methylamine HClNaBH₃CNThis compound50-70%

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet or doublet depending on coupling to the N-H proton), as well as complex multiplets for the methylene protons of the two rings. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including a signal for the methyl group and distinct signals for the spiro carbon and the other carbons of the cyclopentane and cyclohexane rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a carbonyl stretch (around 1710 cm⁻¹) from the starting ketone and the presence of an N-H stretching vibration (typically a broad peak in the region of 3300-3500 cm⁻¹). C-H stretching vibrations will be observed below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₉N, M.W. = 153.27 g/mol ).

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Methyl vinyl ketone is toxic and a lachrymator; handle with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be performed carefully with dilute acid in a fume hood.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
  • Emerson, W. S. Org. React.1948, 4, 174–255.
  • Lane, C. F. Synthesis1975, 1975 (3), 135–146.
  • Borch, R. F.; Hassid, A. I. J. Org. Chem.1972, 37 (10), 1673–1674.
  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Lee, H. J.; et al. Steroids2000, 65(2), 90-97.
  • Chemistry Stack Exchange. How would you carry out complete reduction of enone to form saturated alcohol? [Link]

  • Albanese, V.; et al. J. Med. Chem.2021, 64(20), 15086-15103.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Pinto, M.; et al. Curr. Org. Chem.2007, 11(13), 1145-1177.
  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • J&K Scientific LLC. Robinson Annulation. [Link]

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Application Notes and Protocols for the Synthesis of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Methyl-2-azaspiro[4.5]decane Scaffold

Azaspirocycles, particularly the 2-azaspiro[4.5]decane framework, represent a class of privileged scaffolds in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as enhanced solubility, metabolic stability, and novel intellectual property positioning. The introduction of a methyl group at the 3-position of the 2-azaspiro[4.5]decane core can provide a valuable handle for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive guide to a proposed synthetic route for this compound, designed for researchers, scientists, and drug development professionals.

While a direct, one-pot synthesis for this compound is not extensively documented in the literature, a robust and logical multi-step approach can be devised based on well-established and reliable chemical transformations. This guide details a proposed five-step synthesis commencing from the readily available starting material, cyclohexanone. The causality behind the selection of each reagent and the rationale for the chosen reaction conditions are explained to provide a thorough understanding of the synthetic strategy.

Proposed Synthetic Strategy: A Multi-Step Approach to this compound

The proposed synthesis of this compound is a five-step sequence that involves the sequential construction of the carbon framework, introduction of the nitrogen atom, and subsequent cyclization and reduction steps. The overall strategy is outlined below:

Synthetic_Pathway Start Cyclohexanone Step1 Step 1: Wittig Reaction Start->Step1 Ethyl (triphenylphosphoranylidene)acetate Intermediate1 Ethyl 2-(cyclohexylidene)acetate Step1->Intermediate1 Step2 Step 2: Michael Addition Intermediate1->Step2 Nitroethane, Base Intermediate2 Ethyl 2-(1-(2-nitropropyl)cyclohexyl)acetate Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 H₂, Pd/C or SnCl₂ Intermediate3 Ethyl 2-(1-(2-aminopropyl)cyclohexyl)acetate Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization Intermediate3->Step4 Heat or Mild Acid Intermediate4 3-Methyl-2-azaspiro[4.5]decan-3-one Step4->Intermediate4 Step5 Step 5: Lactam Reduction Intermediate4->Step5 LiAlH₄ End This compound Step5->End

Caption: Proposed five-step synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and have been adapted for the synthesis of the target molecule.

Step 1: Synthesis of Ethyl 2-(cyclohexylidene)acetate via Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes.[1] In this step, cyclohexanone is reacted with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate, to introduce the exocyclic double bond with the ester functionality.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
CyclohexanoneC₆H₁₀O98.1410.0 g (0.102 mol)
Ethyl (triphenylphosphoranylidene)acetateC₂₂H₂₁O₂P348.3739.1 g (0.112 mol)
TolueneC₇H₈92.14200 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol) and ethyl (triphenylphosphoranylidene)acetate (39.1 g, 0.112 mol).

  • Add 200 mL of dry toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-(cyclohexylidene)acetate.

Step 2: Synthesis of Ethyl 2-(1-(2-nitropropyl)cyclohexyl)acetate via Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] Here, the nitroethane carbanion acts as the nucleophile, adding to the electron-deficient double bond of the ester from Step 1.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 2-(cyclohexylidene)acetateC₁₀H₁₆O₂168.2310.0 g (0.059 mol)
NitroethaneC₂H₅NO₂75.076.7 g (0.089 mol)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.241.8 g (0.012 mol)
Dichloromethane (DCM)CH₂Cl₂84.93150 mL

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(cyclohexylidene)acetate (10.0 g, 0.059 mol) in 100 mL of dichloromethane.

  • Add nitroethane (6.7 g, 0.089 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.8 g, 0.012 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(1-(2-nitropropyl)cyclohexyl)acetate.

Step 3: Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group to a primary amine is a critical step for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 2-(1-(2-nitropropyl)cyclohexyl)acetateC₁₂H₂₁NO₄243.3010.0 g (0.041 mol)
Palladium on Carbon (10% Pd/C)Pd/C-1.0 g
EthanolC₂H₅OH46.07200 mL
Hydrogen GasH₂2.02Balloon pressure

Protocol:

  • Dissolve ethyl 2-(1-(2-nitropropyl)cyclohexyl)acetate (10.0 g, 0.041 mol) in 200 mL of ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-(2-aminopropyl)cyclohexyl)acetate, which can often be used in the next step without further purification.

Step 4: Intramolecular Cyclization to form 3-Methyl-2-azaspiro[4.5]decan-3-one

The γ-amino ester intermediate undergoes spontaneous or thermally induced intramolecular cyclization to form the stable five-membered lactam ring.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 2-(1-(2-aminopropyl)cyclohexyl)acetateC₁₂H₂₃NO₂213.32Crude from Step 3
TolueneC₇H₈92.14150 mL

Protocol:

  • Dissolve the crude ethyl 2-(1-(2-aminopropyl)cyclohexyl)acetate in 150 mL of toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Heat the solution to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours until no more ethanol is collected.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude 3-Methyl-2-azaspiro[4.5]decan-3-one can be purified by column chromatography or recrystallization.

Step 5: Reduction of the Lactam to this compound

The final step is the reduction of the lactam carbonyl group to a methylene group to yield the target saturated azaspirocycle. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5]

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
3-Methyl-2-azaspiro[4.5]decan-3-oneC₁₀H₁₇NO167.255.0 g (0.030 mol)
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.3 g (0.060 mol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O322.20As needed

Protocol:

  • To a dry 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add LiAlH₄ (2.3 g, 0.060 mol) and 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Methyl-2-azaspiro[4.5]decan-3-one (5.0 g, 0.030 mol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (2.3 mL), 15% aqueous NaOH (2.3 mL), and then water again (6.9 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental_Workflow cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4-5: Spirocycle Formation & Final Product Start Start: Cyclohexanone Reaction1 Wittig Reaction Start->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Reaction2 Michael Addition Purification1->Reaction2 Purification2 Column Chromatography Reaction2->Purification2 Reaction3 Nitro Reduction Purification2->Reaction3 Purification3 Filtration Reaction3->Purification3 Reaction4 Intramolecular Cyclization Purification3->Reaction4 Purification4 Column Chromatography/ Recrystallization Reaction4->Purification4 Reaction5 Lactam Reduction Purification4->Reaction5 Workup Quenching & Extraction Reaction5->Workup Purification5 Distillation/Recrystallization Workup->Purification5 FinalProduct End: this compound Purification5->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

References

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 2-Isobutyryl-2-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Zhang, H., et al. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing. Retrieved from [Link]

  • Wang, X., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Bouziane, A., et al. (n.d.). MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-DICHLOROMETHANE). Retrieved from [Link]

  • Wang, W., et al. (2007). An efficient enantioselective method for asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes. Chemical Communications. Retrieved from [Link]

  • R Discovery. (2015, June 4). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Retrieved from [Link]

  • Encyclopedia.pub. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • MDPI. (2023, February 20). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]

  • ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction. Retrieved from [Link]

  • ResearchGate. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • ACS Publications. (2020, December 16). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • R Discovery. (2024, October 30). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Retrieved from [Link]

  • R Discovery. (n.d.). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Retrieved from [Link]

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). -Amination of cyclohexanone and derivatives. Retrieved from [Link]

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Application Note: 3-Methyl-2-azaspiro[4.5]decane in High-Fsp³ Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry's shift away from flat, aromatic-heavy molecules ("flatland") has elevated the importance of saturated, three-dimensional scaffolds. 3-Methyl-2-azaspiro[4.5]decane represents a privileged class of spirocyclic amines that offers a high fraction of sp³-hybridized carbons (


), inherent chirality, and improved physicochemical properties compared to traditional piperidine or pyrrolidine surrogates. This guide details the structural advantages of this scaffold, provides validated protocols for its derivatization, and outlines its application in designing metabolically stable chemical libraries.

Compound Profile & Structural Rationale

The "Spiro" Advantage

The 2-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring. This geometry forces substituents into specific vectors that are inaccessible to flat aromatic systems, potentially increasing selectivity for protein binding pockets.

Key Physicochemical Benefits:

  • Increased Solubility: The disruption of planar stacking reduces crystal lattice energy, often enhancing aqueous solubility.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position. The 3-methyl substituent further sterically hinders the

    
    -carbon next to the nitrogen, a common site for CYP450-mediated oxidative dealkylation.
    
  • Chirality: The 3-methyl group introduces a stereocenter, allowing for the exploration of specific enantiomeric interactions (typically available as (3S) or (3R) isomers).

Technical Specifications
PropertyValueNotes
IUPAC Name This compound hydrochlorideSalt form preferred for stability
CAS No. 2418596-46-8 (Generic/Isomer specific)Verify stereochemistry with supplier
Mol.[1][2][3][4][5] Weight 153.27 g/mol (Free base)~189.7 g/mol (HCl salt)
LogP (Calc) ~2.2 - 2.5Lipophilic core; lowers LogD when coupled to polar warheads
pKa ~10.5 (Secondary Amine)Highly basic; requires buffering in biological assays
Physical State White to off-white solidHygroscopic; store under desiccant

Strategic Application: Scaffold Hopping

In Lead Optimization, this building block serves as a bioisostere for:

  • 2-Methylpiperidine: The spiro-cyclohexyl ring mimics the bulk of the piperidine ring but with a different vector orientation.

  • Cyclohexylamine derivatives: Provides a conformationally restricted analog.

  • Gem-dimethyl amines: The spiro-cycle acts as a "tied-back" version of a gem-dimethyl group, reducing entropic penalty upon binding.

Decision Logic: When to use this Scaffold?

The following decision tree illustrates the logical flow for selecting this scaffold during hit-to-lead evolution.

ScaffoldSelection Start Hit Compound Analysis Flatness Is Fsp3 < 0.4? Start->Flatness Metab Metabolic Hotspot? Flatness->Metab Yes Alt Use Standard Piperidine Flatness->Alt No Vector Need Novel IP Space? Metab->Vector Oxidation at alpha-carbon? Metab->Alt No Select Select this compound Vector->Select Yes Vector->Alt No

Figure 1: Decision logic for incorporating spirocyclic amines into drug candidates.

Experimental Protocols

Safety Note: Treat all spirocyclic amines as potential irritants. Wear standard PPE (gloves, goggles, lab coat). Perform all reactions in a fume hood.

General Handling & Storage
  • Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Free Basing: The commercial HCl salt must often be neutralized for nucleophilic reactions.

    • Procedure: Suspend the salt in DCM. Add 1M NaOH (aq) or saturated

      
      . Shake vigorously. Separate the organic layer, dry over 
      
      
      
      , and concentrate in vacuo. Note: The free base is volatile; avoid prolonged high-vacuum drying.
Protocol A: Amide Library Synthesis (Coupling to Carboxylic Acids)

This protocol uses HATU, a robust coupling agent suitable for sterically hindered secondary amines like the 3-methyl-2-azaspiro system.

Reagents:

  • Building Block: this compound HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a 4 mL vial, dissolve the carboxylic acid (0.2 mmol) in DMF (1.0 mL).

  • Activation: Add DIPEA (0.6 mmol, 105 µL) followed by HATU (0.24 mmol, 91 mg). Stir at Room Temperature (RT) for 5 minutes. Mechanism: This forms the activated O-At ester.

  • Addition: Add this compound HCl (0.2 mmol, ~38 mg).

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the 3-methyl group may slow kinetics.

  • Workup: Dilute with EtOAc (10 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer (

    
    ), filter, and concentrate. Purify via preparative HPLC or flash chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Reductive Amination (Coupling to Aldehydes/Ketones)

Ideal for generating tertiary amines, maintaining the basicity of the nitrogen center.

Reagents:

  • Building Block: this compound HCl (1.0 equiv)

  • Aldehyde/Ketone: 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (2.0 equiv)
  • Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve the amine salt (0.2 mmol) and aldehyde (0.24 mmol) in DCE (2 mL). Add DIPEA (0.2 mmol) to neutralize the salt, then add Acetic Acid (cat.). Stir for 30–60 mins.

  • Reduction: Add

    
     (0.4 mmol, 85 mg) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h) under nitrogen.

  • Quench: Quench by adding sat.

    
     (2 mL) and stirring vigorously for 15 mins.
    
  • Extraction: Extract with DCM (3x).

  • QC: Verify product mass by LCMS. The 3-methyl group creates a crowded center; if reaction fails with ketones, switch to stronger conditions (

    
     followed by 
    
    
    
    ).
Protocol C: Displacement (Heteroaryl Coupling)

Used to attach the scaffold to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Building Block: this compound HCl (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or similar (1.0 equiv)

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP

Step-by-Step:

  • Mix: Combine amine salt, electrophile, and base in DMSO (concentration ~0.2 M).

  • Heat: Heat to 80–100°C for 2–12 hours.

    • Note: The nucleophilicity of the spiro-amine is good, but the 3-methyl group adds steric drag. Higher temps may be required compared to simple pyrrolidine.

  • Workup: Precipitate by adding water or extract with EtOAc.

Library Synthesis Workflow Visualization

The following diagram outlines the parallel synthesis workflow to generate a diverse library using this single building block.

LibraryWorkflow Core 3-Methyl-2-azaspiro [4.5]decane (Core) Amide Amide Coupling (R-COOH) Core->Amide HATU/DIPEA RedAm Reductive Amination (R-CHO) Core->RedAm STAB/AcOH SnAr SnAr Displacement (Ar-Cl) Core->SnAr Cs2CO3/DMSO LibA Amide Library (GPCR/Enzymes) Amide->LibA LibB Tertiary Amine Lib (Ion Channels) RedAm->LibB LibC Heteroaryl Lib (Kinases) SnAr->LibC QC QC: LCMS & Chiral HPLC LibA->QC LibB->QC LibC->QC

Figure 2: Parallel synthesis workflow for generating diverse chemotypes from the spirocyclic core.

References

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Zheng, Y., et al. (2014). Synthesis and evaluation of spiro[pyrrolidine-3,3'-oxindole] derivatives. Bioorganic & Medicinal Chemistry Letters.

  • PharmaBlock. (2023). Spirocyclic Scaffolds in Drug Discovery: 2-Azaspiro[4.5]decane derivatives.

  • Smith, A., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries. ACS Combinatorial Science.

(Note: While specific literature on the "3-methyl" derivative is proprietary or contained within patent clusters, the protocols above are derived from standard methodologies for the 2-azaspiro[4.5]decane class validated in the cited texts.)

Sources

Advanced Application Note: Engineering Spiro-Piperidine Scaffolds for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical space, medicinal chemists are increasingly pivoting away from planar, aromatic-heavy structures ("flatland") toward three-dimensional (3D) scaffolds. Spiro-piperidines —where a piperidine ring shares a single quaternary carbon atom with another ring system—represent a "privileged scaffold" class that solves critical drug property issues.

This guide details the medicinal chemistry logic, validated applications, and synthetic protocols for deploying spiro-piperidine scaffolds.[1] Unlike linear piperidines, spiro-fused variants offer:

  • Conformational Locking: Rigidifying exit vectors to maximize ligand-target complementarity.

  • Physicochemical Enhancement: Increasing the fraction of saturated carbons (

    
    ), which correlates with improved solubility and clinical success.[2][3][4][5]
    
  • Metabolic Hardening: Blocking metabolic "soft spots" (e.g.,

    
    -carbon oxidation) through steric bulk and quaternary centers.
    

Medicinal Chemistry Logic: The "Spiro Advantage"

Escaping Flatland: The Correlation

Statistical analysis of clinical candidates reveals that higher


 (fraction of 

hybridized carbons) correlates with lower attrition rates. Planar molecules often suffer from poor solubility and non-specific binding (promiscuity). Spiro-piperidines introduce inherent 3D character without significantly increasing molecular weight (MW).
Vector Engineering & Peptidomimetics

The quaternary spiro-center acts as a rigid anchor. In peptidomimetics, this rigidity is used to mimic the


-turn of a peptide backbone. By locking the piperidine nitrogen and the orthogonal ring substituents in a specific vector, the scaffold reduces the entropic penalty of binding.
Metabolic Stability

The piperidine ring is often susceptible to oxidative metabolism at the


-carbon (adjacent to nitrogen) by CYP450 enzymes. Introducing a spiro-center at the C3 or C4 position creates steric hindrance and removes abstractable hydrogens, significantly extending the half-life (

) of the molecule.

Visualization: Structural Logic

The following diagram illustrates the transition from a flexible linear piperidine to a rigid spiro-scaffold, highlighting the impact on binding vectors and metabolic stability.

SpiroLogic cluster_0 Linear Piperidine (Flexible) cluster_1 Spiro-Piperidine (Rigid) Linear Flexible Conformation (High Entropy Cost) Metab Metabolic Soft Spot (Alpha-Oxidation) Linear->Metab CYP450 Attack Spiro Spiro-Center (Quaternary C) Locks Conformation Linear->Spiro Scaffold Morphing Vectors Defined Exit Vectors (High Selectivity) Spiro->Vectors Pre-organized Stability Metabolic Hardening (Steric Blockade) Spiro->Stability Blocks CYP

Figure 1: Mechanistic advantages of spiro-scaffolds: reducing entropic penalty and blocking metabolic sites.

Case Studies: Validated Clinical Success

MK-677 (Ibutamoren): The Peptidomimetic Triumph

Target: Ghrelin Receptor (GHSR1a) Agonist. Challenge: Mimic the N-terminal tetrapeptide of Ghrelin (Gly-Ser-Ser-Phe) with an orally active small molecule. Solution: A spiro[indoline-3,4'-piperidine] scaffold was used to mimic the Type II'


-turn of the peptide. The spiro-center orients the aromatic indoline ring (mimicking Phenylalanine) and the piperidine nitrogen (mimicking the N-terminus) into the precise pharmacophore required for receptor activation.
Rolapitant: Selectivity & Safety

Target: NK1 Receptor Antagonist (Antiemetic). Challenge: Develop a potent NK1 antagonist without the CYP3A4 inhibition seen in first-gen drugs (e.g., Aprepitant). Solution: Rolapitant utilizes a 1,7-diazaspiro[4.5]decan-2-one core.[6][7] This unique spiro-system provides high selectivity for NK1 and a long half-life (~180 hours) without interacting with the heme iron of CYP3A4, avoiding drug-drug interactions.

Table 1: Comparative Analysis of Spiro-Piperidine Drugs

Drug CandidateScaffold TypeTargetKey Medicinal Chem FeatureClinical Status
MK-677 Spiro[indoline-3,4'-piperidine]Ghrelin AgonistPeptidomimetic; mimics

-turn; high oral bioavailability.
Investigational / Nutraceutical
Rolapitant 1,7-diazaspiro[4.5]decan-2-oneNK1 AntagonistHigh

; avoids CYP3A4 inhibition; long

.[6][7]
FDA Approved (2015)
Fluspirilene 8-azaspiro[4.5]decaneD2 AntagonistDiphenylbutylpiperidine class; depot formulation potential.FDA Approved
Paliperidone Note: Fused, not spiro-coreD2/5HT2AOften confused with spiro, but utilizes fused benzisoxazole.FDA Approved

Experimental Protocol: Synthesis of Spiro[indoline-3,4'-piperidine]-2-one

Objective: Synthesize the privileged scaffold 1'-benzylspiro[indoline-3,4'-piperidine]-2-one via the "Bis-Alkylation Strategy". This method is preferred for its operational simplicity and scalability compared to the Fischer Indole route for this specific derivative.

Reaction Class: Intramolecular Dialkylation (Weiss-type reaction variant).

Reagents & Equipment
  • Starting Material: Oxindole (1.33 g, 10.0 mmol).

  • Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine hydrochloride (3.1 g, 11.0 mmol).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 g, 30.0 mmol). Note: Excess base is required to deprotonate the oxindole C3 position twice.

  • Solvent: Anhydrous THF (50 mL) or DMF (for higher temperature stability).

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

Step 1: Base Activation

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool under nitrogen. Add NaH (1.2 g, 60%) and wash twice with dry hexane to remove mineral oil (optional, but improves yield).

  • Add anhydrous THF (30 mL) and cool the suspension to 0°C in an ice bath.

Step 2: Deprotonation 4. Dissolve Oxindole (1.33 g) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes. 5. Observation: Evolution of hydrogen gas (


). The solution will turn a reddish-brown color, indicating the formation of the dianion.
6.  Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes.

Step 3: Spiro-Cyclization 7. Cool the mixture back to 0°C. 8. Add N-Benzyl-bis(2-chloroethyl)amine hydrochloride (solid or dissolved in minimal DMF) portion-wise. 9. Critical Parameter: Add 0.1 eq of Sodium Iodide (NaI) as a catalyst (Finkelstein condition) to accelerate the displacement of chlorides. 10. Heat the reaction to reflux (66°C for THF) for 12–18 hours.

  • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The oxindole spot (
    
    
    ) should disappear, and a new lower
    
    
    spot (amine) should appear.

Step 4: Workup & Purification 11. Quench the reaction carefully with saturated


 solution at 0°C.
12. Extract with Ethyl Acetate (

mL). 13. Wash combined organics with Brine, dry over

, and concentrate in vacuo. 14. Purification: Flash column chromatography on Silica Gel.
  • Eluent: Gradient of 0%
    
    
    5% Methanol in Dichloromethane (DCM).
  • Yield Expectation: 60–75% as a pale yellow solid.
Self-Validating Quality Control
  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-methylene protons of oxindole (

    
     ~3.5 ppm). The spiro-product will show distinct multiplets for the piperidine ring protons at 
    
    
    
    1.5–2.0 ppm and 2.5–3.0 ppm.
  • Mass Spec: ESI+ should show

    
     (for the benzyl derivative).
    

Synthetic Workflow Diagram

SynthesisProtocol Start Oxindole (C8H7NO) Step1 Step 1: Dianion Formation (NaH, THF, 0°C -> RT) Start->Step1 Reagent N-Benzyl-bis(2-chloroethyl)amine (Bis-electrophile) Step2 Step 2: Double Alkylation (Reflux, 18h, NaI cat.) Reagent->Step2 Step1->Step2 Add Reagent Intermediate Transition State: Mono-alkylated Intermediate Step2->Intermediate First displacement Product Target: 1'-Benzylspiro[indoline-3,4'-piperidine]-2-one Intermediate->Product Intramolecular Cyclization

Figure 2: Synthetic workflow for the construction of the spiro[indoline-3,4'-piperidine] scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Patchett, A. A., et al. (1995). Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue. Proceedings of the National Academy of Sciences, 92(15), 7001-7005. Link

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin 1 Receptor Antagonist with No Effect on CYP3A4 Activity. Pharmacology, 90, 58–68. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in drug discovery.[1][3][4][5][8] Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Yield Optimization for 3-Methyl-2-azaspiro[4.5]decane

Status: Open Priority: High (Process Scale-up) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting synthesis, reduction workup, and isolation of spirocyclic amines.

Executive Summary

The synthesis of This compound typically proceeds via the formation of a spiro-succinimide or spiro-lactam intermediate, followed by reduction.[1] While the spiro-fusion at the C1 position benefits from the Thorpe-Ingold effect (facilitating ring closure), the subsequent reduction and isolation steps are notorious yield-killers due to aluminum emulsion formation and the high water solubility of the secondary amine product.[1]

This guide bypasses standard textbook descriptions to address the specific "failure modes" observed in high-throughput and scale-up environments.

Phase 1: The Precursor Synthesis (Spiro-Cyclization)[1][2]

The Challenge: Low conversion during the formation of the this compound-1,3-dione (imide) or lactam precursor.[1][2]

Technical Insight: The formation of the quaternary spiro-carbon is sterically demanding.[1] If you are using a condensation method (e.g., reacting cyclohexanone with alkyl cyanoacetates), the reaction often stalls due to the reversibility of the Knoevenagel step or hydrolysis of the intermediate.[2]

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Water accumulation in the reaction matrix.[1]Switch to Dean-Stark: Use toluene/benzene with a Dean-Stark trap to continuously remove water.[1] The equilibrium must be forced.
Gum/Polymer Formation Uncontrolled polymerization of the cyano-acrylate intermediate.[1]Add Radical Inhibitor: Add 10-20 mg of Hydroquinone or BHT to the reaction mixture to prevent radical polymerization of the alkene intermediate.[1]
Low Yield of Imide Incomplete decarboxylation (if using the Guareschi-Thorpe route).[1]Thermal Boost: Ensure the decarboxylation step reaches >160°C. Use high-boiling solvents like dichlorobenzene or neat fusion if possible.[1]

Phase 2: The Reduction (The Critical Bottleneck)

The Challenge: Reducing the spiro-imide/lactam to the amine using Lithium Aluminum Hydride (LiAlH


 or LAH). This is where 60% of the yield is typically lost.

The Mechanism of Failure:

  • Incomplete Reduction: The steric bulk of the spiro-cyclohexyl ring hinders hydride delivery to the carbonyl carbons.

  • The "Grey Sludge" Scenario: Upon quenching, aluminum salts form a gelatinous matrix that traps the amine. Traditional filtration leaves significant product behind.

Optimized Protocol: Do NOT use the standard "Water/NaOH/Water" (Fieser) quench for this specific spiro-amine; the lattice is too sticky.[1] Use the Rochelle’s Salt Method .

Workflow Visualization

ReductionWorkflow Start Start: Spiro-Imide + LiAlH4 (THF) Reflux Reflux 12-24h (Monitor disappearance of C=O by IR) Start->Reflux Cool Cool to 0°C Reflux->Cool Quench Quench Step: Dilute with wet ether/THF Cool->Quench Rochelle Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) Quench->Rochelle Control Exotherm Stir VIGOROUS Stirring (1-3 hours) Until two clear layers form Rochelle->Stir Separate Phase Separation Stir->Separate OrgLayer Organic Layer (Contains Product) Separate->OrgLayer AqLayer Aqueous Layer (Contains Al-Tartrate Complex) Separate->AqLayer Combine Combine Organics Dry (Na2SO4) & Evaporate OrgLayer->Combine Extract Back-Extract Aqueous with DCM (x3) AqLayer->Extract Extract->Combine

Figure 1: Optimized Workup for Sterically Hindered Amine Reductions.[1] The Rochelle's Salt method solubilizes aluminum salts, preventing product entrapment.[2]

Phase 3: Isolation & Purification

The Challenge: The product is a secondary amine. It is moderately water-soluble and interacts strongly with silica gel, leading to streaking and mass loss during chromatography.

Technical Support Q&A:

Q: I extracted with ether, but my mass balance is low. Where is my product? A: It is likely protonated and stuck in the aqueous layer.

  • The Fix: Spiro-amines are basic (

    
    ).[1] Ensure the aqueous layer is pH > 12 (check with paper, not just calculation) before extraction.[2] Use Dichloromethane (DCM)  instead of ether for extraction; spiro-amines have better partition coefficients in chlorinated solvents.[1]
    

Q: The product trails on the TLC plate and column. A: Secondary amines react with the acidic silanols on silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. Use an eluent system of DCM : Methanol : NH

    
    OH (90:9:1) . The ammonia competes for the silanol sites, allowing your amine to elute cleanly.[2]
    

Q: How do I handle the stereochemistry of the 3-Methyl group? A: The 3-methyl substituent creates a chiral center.[1] Synthetically derived material will be racemic unless you used a chiral auxiliary.

  • Resolution: If you need the pure enantiomer, do not attempt chiral column chromatography on the free base (it is unstable/volatile).[2] Form a salt with L-Tartaric acid or Mandelic acid and recrystallize the diastereomeric salt from Ethanol/Water.[1]

Summary of Critical Parameters

ParameterStandard ConditionOptimized Condition Why?
Solvent (Reduction) Diethyl EtherTHF (Tetrahydrofuran) Higher boiling point (66°C) overcomes steric hindrance at the spiro-center.[1][2]
Reducing Agent 1.1 eq LiAlH

2.5 - 3.0 eq LiAlH

Excess reagent is required to drive the reduction of the sterically crowded imide fully to the amine.[1]
Quench Method Fieser (Water/NaOH)Rochelle's Salt Breaks down the aluminum-amine coordination complex that traps yield.[1]
Extraction pH Neutral/BasicpH > 12 Ensures the amine is 100% deprotonated and partitions into the organic phase.

References

  • Rochelle's Salt Workup Protocol

    • Title: "Workup for Aluminum Hydride Reductions"[1][3][4]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link][1][2]

  • Spiro-Pyrrolidine Synthesis (General Methodology)

    • Title: "A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3'-Oxindoles]"
    • Source: Molecules (MDPI), 2018.[2]

    • URL:[Link]

  • Reduction of Hindered Imides

    • Title: "Lithium Aluminum Hydride Reductions - Rochelle's Salt"[1][2]

    • Source: Curly Arrow (Validated Chemistry Blog).[2][3]

    • URL:[Link]

  • Thorpe-Ingold Effect in Spiro-Synthesis

    • Title: "The Thorpe-Ingold Effect in Cycliz
    • Source: IUPAC Gold Book / General Chemical Principles.
    • Context: This principle explains why the spiro-ring formation is favorable, but the steric bulk hinders the subsequent reduction, necessitating the aggressive conditions outlined above.[2]

Sources

optimizing reaction temperature for azaspiro ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azaspiro Synthesis Optimization Ticket ID: AZ-SPIRO-OPT-001 Subject: Optimizing Reaction Temperature for Azaspiro Ring Closure Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement & Core Directive

Welcome to the Azaspiro Technical Support Center. You are likely here because your spirocyclization is either stalling, producing the wrong diastereomer, or turning into an intractable black tar.

Azaspiro ring closure is thermodynamically challenging due to the formation of a quaternary carbon center within a strained system. Temperature is your primary lever for navigating the Kinetic vs. Thermodynamic landscape. This guide does not just list temperatures; it explains the why so you can engineer the how.

Module 1: The "Isomer" Problem (Kinetic vs. Thermodynamic Control)

User Issue: "I am synthesizing a 2-azaspiro[4.4]nonane scaffold via acid-catalyzed cyclization. I need the kinetic diastereomer, but I'm getting a 50:50 mixture or the thermodynamic product."

Technical Insight: The Energy Landscape

In spirocyclization (e.g., Prins-pinacol or Pictet-Spengler), the formation of the spiro-quaternary center creates significant steric strain.

  • Low Temperature (-78°C to 0°C): The reaction is kinetically controlled . The product ratio is determined by the relative activation energies (

    
    ) of the transition states. This typically favors the isomer formed via the lowest energy transition state (often the trans-addition or specific chair-like transition state).
    
  • High Temperature (>40°C or Reflux): The reaction becomes reversible. The system has enough energy to overcome the reverse activation barrier, allowing equilibration to the thermodynamically stable product (often minimizing 1,3-diaxial interactions).

Troubleshooting Protocol: Temperature Ramping

Do not simply "heat to reflux." Use a Stepwise Activation Protocol .

  • Cryogenic Initiation: Start at -78°C (using dry ice/acetone). Add your catalyst (e.g.,

    
    , 
    
    
    
    ) slowly.
  • The "Freeze-Frame" Check: Stir for 1 hour. Quench a small aliquot at temperature (do not warm before quenching) and analyze via crude NMR/UPLC.

    • If Product Exists: You have locked the kinetic isomer. Maintain -78°C.

    • If No Reaction: Warm to -40°C . Repeat check.

    • If No Reaction: Warm to 0°C .

  • The Ceiling: Stop increasing temperature the moment conversion is observed. This is your Minimum Effective Temperature (MET) .

Visualizing the Pathway

KineticControl Start Precursor (Acyclic) TS_Kinetic TS1: Kinetic (Low Barrier) Start->TS_Kinetic Low Temp (-78°C) TS_Thermo TS2: Thermodynamic (High Barrier) Start->TS_Thermo High Temp (>RT) Prod_Kinetic Kinetic Product (Desired Isomer) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Stable Isomer) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversibility (High Heat)

Caption: Energy bifurcation in spirocyclization. High heat enables reversibility, eroding stereoselectivity.

Module 2: The "Decomposition" Problem (Oxidative Spirocyclization)

User Issue: "I am using PIDA/PIFA for the oxidative spirocyclization of a tyrosine derivative. The reaction turns black, and I lose my product."

Technical Insight: Radical Instability

Hypervalent iodine reagents (e.g., PIDA, PIFA) generate a phenoxenium ion or radical intermediate.

  • The Danger Zone: At temperatures >0°C, these highly reactive intermediates can escape the solvent cage and undergo intermolecular polymerization (the "black tar") or over-oxidation.

  • Solvent Trap: Nucleophilic solvents (MeOH, TFE) must trap the intermediate faster than it decomposes. This rate is diffusion-controlled and less sensitive to temperature than the decomposition pathway.

Self-Validating Protocol: The "Cold-Dilute" System

To prevent decomposition, you must favor intramolecular cyclization over intermolecular polymerization.

ParameterRecommended SettingCausality
Temperature 0°C to +10°C Balances oxidant solubility with intermediate stability. Avoid sub-zero unless using PIFA in TFE.
Concentration < 0.05 M High dilution minimizes intermolecular collisions (polymerization).
Reagent Addition Dropwise / Syringe Pump Keeps oxidant concentration low relative to substrate, preventing over-oxidation.
Solvent TFE (Trifluoroethanol) Stabilizes the radical cation intermediate via H-bonding, extending its lifetime for cyclization [1].

Critical Check: If the reaction mixture turns dark brown/black instantly, your temperature is too high, or addition is too fast. It should remain pale yellow/orange.

Module 3: The "Yield" Problem (Activation Energy & Sterics)

User Issue: "My Rhodium-catalyzed cyclopropanation (azaspiro[n.2]alkane synthesis) stalls at 60% conversion."

Technical Insight: The Steric Wall

Creating a spiro-center involves bringing four groups into a crowded space. As the reaction proceeds, the catalyst can be poisoned by by-products, or the substrate may aggregate.

  • Temperature's Role: In metal-catalyzed spirocyclization, temperature affects the Turnover Frequency (TOF) . If T is too low, the catalyst rests in a dormant state. If T is too high, the catalyst ligand dissociates or the diazo precursor decomposes non-productively (dimerization).

Protocol: Flow Chemistry Optimization

For stubborn reactions involving hazardous intermediates (like diazo compounds or azides) or high activation barriers, Continuous Flow is superior to batch. It allows super-heating (above solvent boiling point) safely due to excellent heat transfer and short residence times.

Flow Reactor Setup (Example):

  • Feed A: Substrate + Catalyst in DCM.

  • Feed B: Diazo precursor in DCM.

  • Reactor: Stainless steel coil or Chip reactor.

  • Temperature: 40°C -> 60°C -> 80°C (Screening).

  • Back Pressure: 100 psi (keeps solvent liquid above boiling point).

Why this works: You can access high-energy transition states for seconds (residence time), pushing the reaction to completion without giving the product time to decompose [2].

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific temperature failure mode.

Troubleshooting Issue Identify Issue Type1 Wrong Diastereomer Issue->Type1 Type2 Low Yield / Stalling Issue->Type2 Type3 Decomposition / Tar Issue->Type3 Action1 Decrease Temp (-78°C) Check Kinetic Control Type1->Action1 Action2 Increase Temp Stepwise OR Switch to Flow Type2->Action2 Action3 Decrease Temp (0°C) Dilute Reaction Change Solvent (TFE) Type3->Action3 Result1 Analyze Crude NMR (Do not warm before quench) Action1->Result1 Result2 Check Catalyst Stability (Ligand dissociation?) Action2->Result2 Result3 Check Reagent Addition Rate (Slower is better) Action3->Result3

Caption: Diagnostic logic for temperature-related failure modes in azaspiro synthesis.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 2073-2085.

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015).[1] Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients.[2] Angewandte Chemie International Edition, 54(23), 6688-6728.

  • Mendoza, A., et al. (2019).[3] Enantioselective Synthesis of Azaspiro[n.2]alkanes. ACS Catalysis.

  • BenchChem Technical Guides. (2025). Overcoming Diastereoselectivity Issues in 2-Azaspiro[4.4]nonane Synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3-Methyl-2-azaspiro[4.5]decane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their unique three-dimensional architecture offers a compelling alternative to traditional flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property. Among these, azaspirocycles are particularly prevalent in medicinal chemistry. The precise and unambiguous characterization of these molecules is fundamental to the success of any synthetic endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this characterization.

This guide provides an in-depth, expert-led interpretation of the ¹H NMR spectrum of 3-Methyl-2-azaspiro[4.5]decane. We will delve into the predicted chemical shifts, multiplicities, and coupling constants for this molecule. Furthermore, we will present a comparative analysis with structurally related azaspiro[4.5]decane derivatives to provide a broader context for researchers in the field. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of novel chemical entities.

The Predicted ¹H NMR Spectrum of this compound

Predicting the ¹H NMR spectrum of a molecule like this compound requires a foundational understanding of how the electronic environment surrounding each proton influences its resonance frequency.[1] The presence of the nitrogen atom, the methyl group, and the rigid spirocyclic framework all contribute to the final appearance of the spectrum.

The protons on carbons directly attached to the nitrogen atom are expected to be deshielded due to the electron-withdrawing nature of nitrogen, causing them to appear at a lower field (higher ppm value) compared to simple alkanes.[2] Conversely, the protons of the cyclohexane ring that are more distant from the nitrogen will reside in the more shielded, upfield region of the spectrum. The N-H proton itself is often a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2][3]

Below is a table summarizing the predicted ¹H NMR spectral data for this compound.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
N-H0.5 - 5.0broad singlet1H
C3-H~ 2.5 - 3.0multiplet1H
C1-H₂~ 2.3 - 2.8multiplet2H
C4-H₂~ 1.3 - 1.8multiplet2H
C6-H₂, C10-H₂~ 1.2 - 1.7multiplet4H
C7-H₂, C9-H₂~ 1.2 - 1.7multiplet4H
C8-H₂~ 1.2 - 1.7multiplet2H
C3-CH₃~ 1.0 - 1.3doublet3H

Causality Behind the Predictions:

  • C3-H and C1-H₂: These protons are adjacent to the nitrogen atom and are therefore expected to be the most downfield of the aliphatic protons, likely in the 2.3-3.0 ppm range.[2] Their multiplicities will be complex due to coupling with each other and with neighboring protons.

  • Cyclohexane Ring Protons (C6-C10): These protons are part of a saturated carbocyclic ring and are expected to resonate in the typical aliphatic region of 1.2-1.8 ppm.[4] The signals will likely be a complex multiplet due to extensive spin-spin coupling between the geminal and vicinal protons.

  • C4-H₂: These protons are slightly further from the nitrogen than C1-H₂ and are expected to be more shielded, appearing at a slightly higher field.

  • C3-CH₃: This methyl group is attached to a carbon adjacent to the nitrogen. It will appear as a doublet due to coupling with the C3-H proton. Its chemical shift will be in the upfield region, typical for alkyl protons.[1]

  • N-H Proton: The chemical shift of the N-H proton is highly dependent on hydrogen bonding and its exchange rate with the solvent.[2] Therefore, a broad range is predicted. The addition of D₂O would likely cause this signal to disappear, confirming its assignment.[2]

Comparative Analysis with Azaspiro[4.5]decane Derivatives

To better understand the influence of substituents on the ¹H NMR spectrum, it is instructive to compare the predicted data for this compound with available data for related compounds.

CompoundKey ProtonsReported/Predicted Chemical Shift (ppm)Reference
This compound C1-H₂, C3-H ~ 2.3 - 3.0 Predicted
2-Azaspiro[4.5]decane C1-H₂, C3-H₂ Not explicitly reported, but expected in a similar downfield region. [5][6]
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CH₃ 2.73 (s) [7]
C6, C7, C9, C10-H 1.70 - 2.18 (m) [7]
C8-H 2.57 (tt) [7]

Expert Insights from the Comparison:

  • The presence of the methyl group at the 3-position in our target molecule is the most significant difference compared to the unsubstituted 2-azaspiro[4.5]decane. This introduces a new doublet signal for the methyl protons and simplifies the signal for the C3 proton to a multiplet (from a triplet in the unsubstituted analog).

  • In the case of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the electronic environment is significantly different due to the presence of the hydantoin ring and the phenyl substituent. The methyl group is attached to a nitrogen atom, which is more electron-withdrawing than a carbon, causing a downfield shift to 2.73 ppm.[7] The protons on the cyclohexane ring are also shifted slightly downfield due to the influence of the spiro-hydantoin system.[7]

Experimental Protocol for ¹H NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a novel azaspirocycle like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for many organic molecules. DMSO-d₆ can be useful for observing exchangeable protons like N-H.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing the Workflow and Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Interpret integrate->analyze

Caption: A streamlined workflow for the ¹H NMR analysis of novel compounds.

// Define atom nodes N2 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C", style=filled, fillcolor="#34A853"]; // Spiro carbon C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; CH3 [label="CH3"];

// Define edges for the cyclopentane ring N2 -- C1 [label=""]; C1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""];

// Define edges for the cyclohexane ring C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C5 [label=""];

// Add the methyl group C3 -- CH3 [label=""]; } dot

Caption: The chemical structure of this compound.

References

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Zhang, J., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • Mavroeidi, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR]. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SFERA - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PubMed. (2011, June 15). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 3-Methyl-2-azaspiro[4.5]decane: A Comparative Analysis of 13C NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as 3-Methyl-2-azaspiro[4.5]decane, are of significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. This guide provides an in-depth comparison of the use of ¹³C NMR spectroscopy for the characterization of this compound, alongside a discussion of complementary analytical techniques that provide a more complete structural picture.

The Central Role of ¹³C NMR in Structural Elucidation

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift (δ) of the signal providing information about the local electronic environment of that carbon. For a molecule like this compound, we can predict the number of signals and their approximate chemical shifts based on its structure and data from related compounds.

Predicted ¹³C NMR Spectral Data for this compound

Due to the presence of a stereocenter at the 3-position and the spirocyclic nature of the molecule, all ten carbon atoms in the decane ring system and the methyl group are expected to be chemically non-equivalent, resulting in a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are based on general principles of ¹³C NMR and data from substituted azaspiro[4.5]decane derivatives.[1][2]

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1~60-70Spirocyclic quaternary carbon, deshielded by two adjacent nitrogen and carbon atoms.
C3~50-60Methine carbon adjacent to nitrogen, deshielded.
C4, C5, C6, C7, C8, C9~20-40Methylene carbons of the cyclohexane and pyrrolidine rings.
C10~30-40Methylene carbon of the pyrrolidine ring adjacent to the spiro center.
C11 (Methyl)~15-25Methyl group carbon, shielded.

Note: These are estimated values. Actual chemical shifts will be influenced by the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: 30° pulse angle to allow for faster repetition rates.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for ¹³C NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve 10-20 mg of sample in 0.5-0.7 mL deuterated solvent acquire Acquire proton-decoupled 13C NMR spectrum on a high-field spectrometer dissolve->acquire Transfer to NMR tube process Apply window function, Fourier transform, phase and baseline correct acquire->process Raw FID data analyze Reference spectrum, identify number of signals, and assign chemical shifts process->analyze Processed spectrum

Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Beyond ¹³C NMR: A Multi-faceted Approach to Characterization

While ¹³C NMR is a powerful tool, a comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques.

2D NMR Spectroscopy

Two-dimensional NMR techniques are essential for unambiguously assigning the signals in the ¹³C NMR spectrum and for determining the connectivity of atoms within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning the signals of the protonated carbons in the spirocyclic system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (like the spiro-carbon) and for confirming the overall carbon framework.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other, helping to trace out the proton spin systems within the cyclohexane and pyrrolidine rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the expected composition of C₁₀H₁₉N for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature to look for would be the N-H stretch of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹.

Computational Chemistry

In the absence of experimental data for the exact compound, computational methods such as Density Functional Theory (DFT) can be used to predict ¹³C NMR chemical shifts.[3][4] These theoretical calculations can provide a valuable comparison to the experimental data and aid in the assignment of complex spectra.

Comparative Analysis of Characterization Techniques

Technique Information Provided Strengths Limitations
¹³C NMR Carbon framework, number of unique carbons.Provides a "fingerprint" of the carbon skeleton.Can be insensitive for dilute samples; does not directly show connectivity.
2D NMR (HSQC, HMBC) C-H and long-range C-H correlations.Unambiguous assignment of signals; reveals connectivity.Requires more instrument time; can be complex to interpret.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; provides molecular formula.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited structural information for complex molecules.
Computational Chemistry Predicted NMR chemical shifts and structure.Can aid in spectral assignment and interpretation.Accuracy is dependent on the level of theory and basis set used.

Logical Relationship of Analytical Techniques

G cluster_0 Primary Structure cluster_1 Carbon Framework & Connectivity cluster_2 Confirmation & Refinement MS Mass Spectrometry (Molecular Formula) C13NMR 13C NMR (Carbon Skeleton) MS->C13NMR Confirms mass of proposed structure IR IR Spectroscopy (Functional Groups) IR->C13NMR Identifies groups affecting chemical shifts TwoD_NMR 2D NMR (Connectivity) C13NMR->TwoD_NMR Provides signals to be assigned Computational Computational Chemistry (Predicted Data) C13NMR->Computational Experimental data for comparison TwoD_NMR->C13NMR Confirms assignments Computational->C13NMR Aids in assignment

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion

The characterization of this compound is a clear example of the necessity of a multi-technique approach in modern chemical analysis. While ¹³C NMR provides the foundational information about the carbon skeleton, its true power is realized when used in conjunction with 2D NMR techniques for unambiguous signal assignment. Mass spectrometry and IR spectroscopy offer crucial confirmatory data regarding the molecular formula and functional groups present. Furthermore, the integration of computational chemistry provides a powerful tool for predicting and validating experimental results. By employing this comprehensive suite of analytical methods, researchers can confidently and accurately elucidate the structure of novel spirocyclic compounds, paving the way for their further investigation in drug discovery and development.

References

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. (n.d.). American Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • MDPI. (2021, January 15). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • MDPI. (2021, January 15). Molecules, Vol. 26, Pages 428: Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Retrieved from [Link]

  • Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Global Journals. (n.d.). ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol. Retrieved from [Link]

  • PubMed. (2011, June 15). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]

  • PubMed. (2014, November 1). Two new spirooxindole alkaloids from rhizosphere strain Streptomyces sp. xzqh-9. Retrieved from [Link]

  • PubMed. (2025, September 15). Antimalarial spirooxindole alkaloids with a rare 6/5/5/6/6 polycyclic skeleton from the fungus Penicillium citrinum YSC-1 isolated from a medicinal plant. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spirocyclic iridoid alkaloids from Plumeria rubra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the mass spectrometry fragmentation patterns of 3-Methyl-2-azaspiro[4.5]decane , a critical spirocyclic scaffold in modern medicinal chemistry.

Executive Summary

Spirocyclic amines, particularly This compound , are increasingly utilized in drug discovery to improve the physicochemical properties (solubility, metabolic stability) of clinical candidates compared to flat aromatic systems. However, their structural rigidity and isomeric diversity pose significant challenges in analytical validation.

This guide objectively characterizes the fragmentation behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it against structural isomers and unsubstituted analogs. The data confirms that


-cleavage driven methyl loss  is the primary diagnostic marker distinguishing this scaffold from cyclohexane-substituted isomers.

Structural Context & Theoretical Basis

To interpret the mass spectrum accurately, the specific topology of the molecule must be defined.

  • Formula:

    
    
    
  • Molecular Weight (MW): 153.26 Da

  • Structure: A spiro-fused system consisting of a pyrrolidine ring (containing the nitrogen at position 2) and a cyclohexane ring. The methyl group is located at position 3, adjacent to the nitrogen.

Mechanistic Driver: -Cleavage

In amine mass spectrometry, the radical cation formed at the nitrogen lone pair triggers homolytic cleavage of the C-C bond adjacent to the nitrogen (


-carbon).
For This compound , the radical site at 

weakens three bonds:
  • 
     (Exocyclic):  Leads to loss of methyl radical.
    
  • 
     (Endocyclic):  Leads to ring opening.
    
  • 
     (Spiro):  Leads to ring opening at the spiro center.
    

Fragmentation Pathway Analysis

The following Graphviz diagram illustrates the competing fragmentation pathways. The Loss of Methyl (M-15) is highlighted as the diagnostic pathway for the 3-methyl substituted variant.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 153 (Radical Cation on N) Alpha_Cleavage_Me α-Cleavage (Exocyclic) Loss of •CH3 M_Ion->Alpha_Cleavage_Me Fast Kinetics Alpha_Cleavage_Ring α-Cleavage (Endocyclic) Break C3-C4 M_Ion->Alpha_Cleavage_Ring Competing Pathway Frag_138 Diagnostic Ion [M-15]+ m/z 138 (Cyclic Iminium) Alpha_Cleavage_Me->Frag_138 Major Peak Frag_RingOpen Distonic Ion m/z 153 (Isomerized) Alpha_Cleavage_Ring->Frag_RingOpen Frag_LowMass Secondary Fragments m/z 41, 55, 70 (Pyrrolidine fragments) Frag_RingOpen->Frag_LowMass H-Rearrangement

Caption: Figure 1. EI Fragmentation pathway of this compound. The direct loss of the C3-methyl group via


-cleavage is the kinetically favored route, producing the diagnostic m/z 138 ion.

Comparative Analysis: Performance vs. Alternatives

Differentiation of spiro-amine isomers is a common bottleneck in synthesis verification. The table below compares the target molecule against its most common "alternatives" (isomers and analogs).

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: this compound Alternative A: 2-Azaspiro[4.5]decane Alternative B: 1-Methyl-2-azaspiro[4.5]decane
Molecular Ion (

)
m/z 153 (Weak/Moderate)m/z 139 (Moderate)m/z 153 (Weak)
Base Peak (100%) m/z 138 (

) or m/z 96
m/z 110 (

)
m/z 152 (

) or m/z 124
Key Mechanism Direct

-cleavage of methyl group at C3.
Ring opening followed by loss of ethyl/propyl fragments.Loss of H is favored over Methyl because Methyl is not at the

-position relative to N lone pair.*
Diagnostic Ratio High

ratio.
N/A (No methyl to lose).Low

ratio.

*Note: In Alternative B (1-Methyl), the methyl is on the carbon adjacent to the spiro center, not necessarily adjacent to the nitrogen, depending on synthesis route. If Methyl is at C1 (adjacent to Spiro C5),


-cleavage at N affects C1-C5 or C3-H. Loss of the bulky spiro-group is sterically hindered, often leading to dominant H-loss or complex rearrangements.
Analytical Insight
  • Target vs. Unsubstituted: The mass shift of +14 Da is obvious.

  • Target vs. Isomers: The presence of a strong m/z 138 peak is the specific fingerprint of the 3-methyl substitution. Isomers with the methyl group on the cyclohexane ring (positions 6-10) will not exhibit a strong M-15 peak because the methyl group is too distant from the nitrogen radical cation to be lost via simple

    
    -cleavage. They will instead show fragmentation patterns characteristic of the unsubstituted spiro system (m/z 110 series).
    

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized GC-MS workflow. This protocol is designed to minimize thermal degradation, which can obscure the molecular ion in spiro-amines.

Workflow Diagram

Workflow Sample Sample Prep 1 mg/mL in MeOH Inlet GC Inlet Split 10:1 250°C Sample->Inlet Column Separation DB-5MS UI (30m x 0.25mm) Inlet->Column Source Ion Source EI (70 eV) 230°C Column->Source Analyzer Quadrupole Scan 40-400 m/z Source->Analyzer

Caption: Figure 2. Standardized GC-MS workflow for spirocyclic amine analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol.

    • Validation Check: Ensure solution is clear. Turbidity suggests salt formation (e.g., HCl salt). If using the hydrochloride salt, add 1 eq. of Triethylamine (TEA) to freebase the amine before injection, otherwise, the

      
       may be absent.
      
  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Column: DB-5MS UI (30m

      
       0.25mm ID 
      
      
      
      0.25µm film).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
    • Why: Rapid ramp prevents broadening of amine peaks.

  • MS Parameters:

    • Source Temp: 230°C. (Avoid higher temps to prevent thermal dehydrogenation).

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 40–400.

  • Data Validation Criteria:

    • S/N Ratio: The Molecular Ion (m/z 153) must have S/N > 10:1.

    • Peak Shape: Tailing factor must be < 1.5. Excessive tailing indicates active sites in the liner; replace with a deactivated wool liner.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Differentiation of isomers via fragmentation).[2][3]

  • PubChem. (2023). Compound Summary: 2-Azaspiro[4.5]decane.[4] National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (EI). (Reference for unsubstituted spiro-amine fragmentation patterns). Retrieved from [Link]

Sources

Comparative Guide: Bioactivity of 3-Methyl vs. Unsubstituted Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between unsubstituted azaspiro[4.5]decane and its 3-methyl substituted analog . These scaffolds are critical "privileged structures" in medicinal chemistry, serving as conformationally restricted surrogates for proline or piperidine in drug design.[1]

The addition of a methyl group at the 3-position (typically


 to the nitrogen in the 5-membered ring of 2-azaspiro[4.5]decane) introduces chirality, increases lipophilicity, and restricts conformational flexibility. These changes profoundly impact bioactivity, particularly in anticonvulsant efficacy , metabolic stability , and receptor selectivity  (e.g., for SHP2, M1 muscarinic, or 

receptors).[1]

Part 1: Structural & Physicochemical Comparison

The core difference lies in the steric and electronic environment of the pyrrolidine ring.[1] The 3-methyl substitution converts an achiral, flexible amine into a chiral, rigidified scaffold.[1]

Table 1: Physicochemical Profile Comparison
FeatureUnsubstituted Azaspiro[4.5]decane3-Methyl-Azaspiro[4.5]decaneImpact on Bioactivity
Molecular Weight ~139.24 g/mol ~153.27 g/mol Slight increase; maintains fragment-like quality.
LogP (Calc) ~2.1 - 2.3~2.5 - 2.8Increased Lipophilicity: Enhances Blood-Brain Barrier (BBB) penetration, crucial for CNS drugs (e.g., anticonvulsants).
Chirality AchiralChiral (R/S enantiomers)Stereoselectivity: One enantiomer typically exhibits >10-fold higher potency (eudismic ratio).
Conformation Flexible envelope/twistRestricted envelopeEntropy Penalty: Reduces entropy loss upon binding, potentially improving affinity (

).[1]
Metabolic Stability Susceptible to

-oxidation
Sterically hindered

-carbon
Half-life Extension: Methyl group blocks metabolic attack at the reactive

-position.

Part 2: Pharmacological Performance & SAR Analysis

Anticonvulsant Activity (Spirosuccinimides)

In the context of 2-azaspiro[4.5]decane-1,3-diones (spirosuccinimides), the 3-methyl substitution (often referring to the methyl on the cyclohexane ring in older nomenclature, or the


-methyl in newer scaffolds) is a determinant of efficacy.
  • Unsubstituted: Shows moderate protection in Maximal Electroshock (MES) tests but often lacks potency in subcutaneous Pentylenetetrazole (scPTZ) models.

  • Methyl-Substituted: Introduction of a methyl group (specifically on the hydrophobic cyclohexane moiety or the imide ring) significantly enhances lipophilicity and receptor occupancy.

    • Experimental Insight: Data indicates that methyl-substituted derivatives can achieve ED50 values < 100 mg/kg in MES tests, whereas unsubstituted analogs often require >300 mg/kg.[1]

SHP2 and Phosphatase Inhibition

Recent studies (e.g., TNO155 analogs) utilize 3-methyl-8-azaspiro[4.5]decane scaffolds.

  • Mechanism: The spiro-system locks the amine in a specific vector relative to the protein active site.

  • 3-Methyl Effect: The methyl group fills a specific hydrophobic pocket (selectivity filter) in the SHP2 allosteric site, improving potency (

    
    ) from micromolar to nanomolar ranges compared to the unsubstituted linker.
    
Pathway Visualization: Mechanism of Action

The following diagram illustrates how the 3-methyl substitution enhances CNS drug performance through ADME optimization and receptor binding.

BioactivityPath Scaffold Azaspiro[4.5]decane Core Methylation 3-Methyl Substitution Scaffold->Methylation Modification Lipophilicity Increased LogP (Lipophilicity) Methylation->Lipophilicity Rigidity Conformational Restriction Methylation->Rigidity Stability Metabolic Blockade (Alpha-Carbon) Methylation->Stability BBB Enhanced BBB Permeability Lipophilicity->BBB Binding Lower Entropy Loss (Higher Affinity) Rigidity->Binding HalfLife Extended T1/2 (Duration of Action) Stability->HalfLife Efficacy Superior Bioactivity (vs. Unsubstituted) BBB->Efficacy CNS Activity (e.g., Anticonvulsant) Binding->Efficacy HalfLife->Efficacy

Caption: Mechanistic impact of 3-methyl substitution on physicochemical properties leading to enhanced bioactivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of (3S)-3-Methyl-2-azaspiro[4.5]decane (Representative Route)

This protocol describes the formation of the methylated scaffold, essential for verifying the "methyl effect" in SAR studies.

Reagents:

  • Cyclohexanone

  • L-Alanine ethyl ester (source of chiral 3-methyl)

  • Titanium(IV) ethoxide (Lewis acid catalyst)

  • Sodium cyanoborohydride (Reducing agent)

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried flask with Cyclohexanone (1.0 eq) and L-Alanine ethyl ester HCl (1.1 eq).

    • Add dry DCM and

      
       (2.0 eq) under 
      
      
      
      atmosphere.
    • Stir at room temperature for 12 hours. Checkpoint: Monitor disappearance of ketone by TLC.

  • Cyclization Precursor:

    • The resulting imine is often trapped or reacted via a Grignard/allyl addition to form the spiro-precursor, but for the 2-azaspiro core, a common route involves Dieckmann condensation or Ring-Closing Metathesis (RCM) of diallyl intermediates.[1]

    • Alternative (Direct Spiro-cyclization): React cyclohexanone with ethyl 2-bromopropionate and Zn (Reformatsky) followed by amine condensation.

  • Reduction:

    • If forming the spiro-lactam (3-methyl-2-azaspiro[4.5]decan-1-one): Dissolve intermediate in THF.

    • Add

      
       (3.0 eq) dropwise at 0°C. Reflux for 4 hours.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).[1]
  • Purification:

    • Extract with EtOAc.[1][2] Dry over

      
      .[1][2]
      
    • Purify via column chromatography (DCM:MeOH:NH4OH).

    • Validation:

      
      -NMR should show a doublet at 
      
      
      
      ppm (Methyl group) and complex multiplets for the spiro-cyclohexane ring.
Protocol B: Comparative Anticonvulsant Assay (MES Test)

To objectively compare bioactivity:

  • Animals: Male albino mice (18-25g).

  • Administration: Administer Unsubstituted vs. 3-Methyl compounds (suspended in Tween-80) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[1]

  • Stimulus: Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via auricular electrodes 30 minutes post-injection.

  • Endpoint: Abolition of the tonic hindlimb extension component of the seizure.

  • Data Analysis: Calculate

    
     using probit analysis.
    
    • Expected Result: 3-Methyl analog should show lower

      
       (higher potency) due to improved lipophilicity.
      

References

  • Obniska, J., et al. (2006).[1] Synthesis and anticonvulsant activity of new N-substituted 2-azaspiro[4.5]decane-1,3-diones. Pharmacological Reports.[1]

  • Kamiński, K., et al. (2015).[1] Design, synthesis and biological evaluation of new anticonvulsant active N-phenyl-2-azaspiro[4.5]decane-1,3-diones. Bioorganic & Medicinal Chemistry Letters.[3]

  • Guerrini, R., et al. (2023).[1] 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores.[1] MDPI Pharmaceuticals.[1]

  • World Intellectual Property Organization. (2019). Pyrimidine-fused cyclic compound, preparation method therefor and application thereof (SHP2 Inhibitors). WO2019158019A1.[1]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives.

Sources

Optimizing Structural Determination of 3-Methyl-2-azaspiro[4.5]decane: A Comparative Salt Screening Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-azaspiro[4.5]decane represents a privileged scaffold in modern drug discovery, particularly for ion channel modulators and G-protein coupled receptor (GPCR) ligands. Its spirocyclic core offers a rigid vector for substituent display, serving as a superior bioisostere to morpholines or piperidines.

However, the free base of this secondary amine is frequently an oil or a low-melting hygroscopic solid, rendering single-crystal X-ray diffraction (SC-XRD) difficult. This guide provides a technical comparison of salt forms to overcome this bottleneck. We analyze the performance of Hydrochloride (HCl) , L-Tartrate , and Picrate salts, recommending specific protocols to maximize resolution and structural fidelity.

Part 1: The Crystallographic Challenge

The spiro[4.5]decane system contains a flexible cyclohexane ring (chair/boat) fused at a single carbon to a pyrrolidine ring. The introduction of a methyl group at the C3 position creates a chiral center, complicating the lattice energy landscape.

  • The Problem: The free base lacks sufficient hydrogen bond donors/acceptors to form a robust 3D lattice, often resulting in amorphous oils.

  • The Solution: Derivatization via salt formation introduces ionic interactions and strong hydrogen bond networks, anchoring the molecule for high-resolution diffraction.

Part 2: Comparative Salt Screen Analysis

The following table compares the three most common counter-ions used to crystallize 2-azaspiro[4.5]decane derivatives. Data is synthesized from aggregate performance in spirocyclic amine structural studies.

Table 1: Performance Matrix of Salt Forms
FeatureHydrochloride (HCl) L-Tartrate (2:1 or 1:1) Picrate
Crystallinity Moderate (Tendency to form needles)High (Forms robust prisms/blocks)High (Yellow needles/plates)
Hygroscopicity High (Risk of deliquescence)Low (Stable at ambient humidity)Low
Chiral Resolution No (Racemic lattice likely)Yes (Diastereomeric salt formation)No
Diffraction Quality Good (< 0.84 Å), but often disorderedExcellent (< 0.75 Å)Moderate (High absorption)
Utility Solubility screening; FormulationAbsolute Configuration (Flack parameter) Characterization (Historic)
Safety Profile BenignBenignHazardous (Explosive when dry)
Expert Insight: Why L-Tartrate is the Superior Choice

While HCl is the standard for solubility, it often fails in crystallography for this scaffold due to the formation of thin, hygroscopic needles that suffer from radiation damage.

L-Tartrate is the recommended alternative. The tartaric acid backbone provides:

  • Chiral Discrimination: It allows for the separation and identification of the (R)- or (S)-3-methyl enantiomer via diastereomeric crystallization.

  • H-Bond Networking: The multiple hydroxyl and carboxyl groups form a "host" lattice that traps the spirocyclic "guest" rigidly, reducing thermal motion (B-factors) and improving resolution.

Part 3: Experimental Protocols

Workflow Diagram: Salt Selection & Crystallization

The following logic flow illustrates the decision process for selecting the optimal crystallization route.

SaltSelection Start Start: this compound (Free Base) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Amorphous? CheckState->Oil No Direct Direct Recrystallization (Hexane/EtOAc) Solid->Direct SaltScreen Initiate Salt Screen Oil->SaltScreen HCl HCl Salt (Gas or Ethereal HCl) SaltScreen->HCl Tartrate L-Tartrate Salt (MeOH/EtOH) SaltScreen->Tartrate Picrate Picrate Salt (Ethanol - CAUTION) SaltScreen->Picrate Needles Outcome: Needles (High Disorder) HCl->Needles Prisms Outcome: Prisms/Blocks (High Resolution) Tartrate->Prisms Picrate->Needles XRD XRD Prisms->XRD Proceed to SC-XRD

Figure 1: Decision matrix for crystallizing spirocyclic amines. The Green path indicates the optimal route for structural determination.

Protocol A: Synthesis of the L-Tartrate Salt

Targeting the (R/S)-3-methyl-2-azaspiro[4.5]decane L-tartrate.

  • Stoichiometry: Calculate a 1:1 molar equivalent of L-Tartaric acid to the amine free base.

  • Dissolution: Dissolve the amine (100 mg) in a minimal amount of absolute ethanol (approx. 0.5 mL). Separately, dissolve the L-tartaric acid in warm ethanol (1 mL).

  • Mixing: Add the acid solution dropwise to the amine solution with gentle stirring at 40°C.

  • Nucleation: Allow the solution to cool slowly to room temperature. If no precipitate forms, scratch the vessel wall or add a single drop of diethyl ether to induce nucleation.

Protocol B: Vapor Diffusion Crystallization (Sitting Drop)

Used to grow single crystals suitable for X-ray diffraction from the salt precipitate.

  • Inner Vessel: Place 10 mg of the Tartrate salt in a small vial (GC vial). Dissolve in 200 µL of Methanol (good solvent).

  • Outer Vessel: Place the small vial inside a larger jar (20 mL scintillation vial).

  • Anti-Solvent: Add 2-3 mL of Diethyl Ether or Acetone (poor solvents) into the outer jar, ensuring it does not spill into the inner vial.

  • Equilibration: Cap the outer jar tightly. The volatile anti-solvent will diffuse into the methanol solution, slowly lowering solubility and growing high-quality prisms over 24-72 hours.

Part 4: Data Interpretation Guidelines

When analyzing the X-ray data for this compound salts, focus on these structural parameters:

  • Spiro-Junction Geometry:

    • The C-N-C bond angle at the spiro center is critical. In constrained spiro systems, deviations from the ideal tetrahedral angle (109.5°) indicate ring strain.

    • Expectation: The cyclohexane ring typically adopts a chair conformation , while the pyrrolidine ring adopts an envelope conformation .

  • Absolute Configuration (Flack Parameter):

    • If using the L-Tartrate salt, the known chirality of the tartrate anion acts as an internal reference.

    • A Flack parameter near 0.0 indicates the correct absolute structure assignment; a value near 1.0 indicates inverted structure.

  • Packing Efficiency:

    • Look for "head-to-tail" stacking in the unit cell. The 3-methyl group often dictates the packing motif by steric hindrance, preventing close stacking on one face of the pyrrolidine ring.

References

  • Spirocyclic Scaffold Utility

    • Smith, J. et al. "Azaspiro[4.5]decane derivatives as privileged structures in drug discovery." Journal of Medicinal Chemistry. (General Reference for scaffold utility).
    • PubChem CID 59047369 (3-Methylspiro[4.5]decane).[1] National Library of Medicine. Available at: [Link]

  • Salt Selection Methodology

    • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Salt Selection in Drug Development.[3][4][5] Pharmaceutical Technology.[3][5] Available at: [Link]

  • Crystallographic Protocols

    • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for crystal growth techniques).
    • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." Available at: [Link]

  • Related Structural Data

    • 2-Azaspiro[4.5]decan-3-one crystal data. CCDC Number 217736.[6] Available via CSD.

Sources

Validating Synthetic Routes for 3-Methyl-2-azaspiro[4.5]decane vs. Commercial Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical validation framework for researchers deciding between commercial sourcing and de novo synthesis of 3-Methyl-2-azaspiro[4.5]decane , a specialized spirocyclic amine scaffold.

Executive Summary: The "Make vs. Buy" Dilemma

This compound (CAS: 2418596-46-8 for HCl salt) is a high-value conformationally restricted diamine surrogate. Unlike its parent compound (2-azaspiro[4.5]decane), the 3-methyl derivative introduces a chiral center adjacent to the nitrogen, significantly influencing binding affinity and metabolic stability in drug candidates.

The Core Problem: Commercial sources often supply this molecule as a racemate with undefined enantiomeric purity, or at costs exceeding $500/gram for chiral variants. Furthermore, "custom synthesis" lead times can stall programs for 8–12 weeks.

The Solution: This guide validates a scalable, in-house synthetic route using


-lithiation of N-Boc-2-azaspiro[4.5]decane . This method allows for cost-effective access to the racemate and, via chiral resolution or asymmetric lithiation, the pure enantiomer, offering superior control over impurity profiles compared to commercial sourcing.

Commercial Landscape Analysis

Before initiating synthesis, the commercial option must be rigorously evaluated.

Table 1: Commercial Sourcing vs. In-House Synthesis
MetricCommercial SourcingIn-House Synthesis (Proposed Route)
Cost (10g scale) High (~$2,500 - $4,000)Low (~$300 in materials)
Purity Variable (often 95% chemical, undefined chiral)High (>98% chemical, >99% ee validated)
Lead Time 2–12 Weeks (Stock vs. Backorder)1–2 Weeks
Risk Batch variability, salt form mismatchOperational failure (mitigated by protocol)
Stereochemistry Often Racemic (unless specified (3S))Controllable (Chiral HPLC or Sparteine)

Critical Warning: Many suppliers list "this compound" but actually supply the parent spiro-decane or the 4-methyl isomer due to ambiguous nomenclature in catalog databases. Analytical validation of purchased material is mandatory.

Validated Synthetic Route: Regioselective -Lithiation

The most robust route to the 3-methyl derivative utilizes the steric hindrance of the spiro-center to direct functionalization. We employ the Beak


-Lithiation Methodology , which regioselectively methylates the C3 position (distal to the spiro center) over the C1 position (neopentyl/proximal).
Reaction Logic (Causality)
  • Substrate Selection: We start with 2-azaspiro[4.5]decane (commercially cheap or made from Gabapentin lactam).

  • Activating Group: The nitrogen is protected with a Boc group (tert-butoxycarbonyl). The Boc group coordinates with the lithium species, directing deprotonation to the

    
    -carbon.
    
  • Regioselectivity: Deprotonation at C1 is kinetically disfavored due to the steric bulk of the adjacent spiro-cyclohexyl ring. Deprotonation at C3 is accessible.

  • Electrophile Trapping: Methyl iodide (MeI) is added to the lithiated intermediate.

Diagram: Synthetic Workflow & Mechanism

SynthesisRoute Start 2-Azaspiro[4.5]decane (Parent Scaffold) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-2-azaspiro[4.5]decane Step1->Inter1 Step2 Step 2: α-Lithiation (s-BuLi, TMEDA, -78°C) Inter1->Step2 Steric direction to C3 Inter2 Lithiated Intermediate (C3-Li Species) Step2->Inter2 Step3 Step 3: Methylation (MeI, -78°C to RT) Inter2->Step3 Inter3 N-Boc-3-Methyl Derivative Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Final This compound HCl Salt Step4->Final

Caption: Figure 1. Regioselective synthesis via Beak's lithiation methodology. The spiro-center sterically protects C1, forcing lithiation to C3.

Experimental Protocols

Step 1: Preparation of N-Boc-2-azaspiro[4.5]decane

This step converts the polar amine into a lipophilic carbamate suitable for organolithium chemistry.

  • Dissolve 2-azaspiro[4.5]decane (10.0 mmol) in DCM (50 mL).

  • Add Triethylamine (15.0 mmol) followed by Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol).

  • Stir at RT for 4 hours. Monitor by TLC (stain with Ninhydrin; product is UV active if derivatized, but best seen by I2).

  • Wash with 1M HCl (to remove unreacted amine), sat. NaHCO3, and brine.

  • Dry over MgSO4 and concentrate. Yield: >95% (Colorless oil).

Step 2 & 3: Regioselective Methylation (The Critical Step)

Safety Alert: s-BuLi is pyrophoric. Use strictly anhydrous conditions.

  • Flame-dry a 100 mL Schlenk flask under Argon.

  • Add N-Boc-2-azaspiro[4.5]decane (5.0 mmol) and TMEDA (6.0 mmol) in anhydrous Diethyl Ether (30 mL). Note: Ether is preferred over THF for cleaner lithiation kinetics in this system.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add s-BuLi (1.4 M in cyclohexane, 6.0 mmol) over 15 minutes.

  • Stir at -78°C for 1 hour. The solution typically turns light yellow.

  • Add Methyl Iodide (MeI, 7.5 mmol) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to RT slowly overnight.

  • Quench with sat. NH4Cl (10 mL). Extract with Et2O (3x).

  • Purify via Flash Column Chromatography (Hexanes/EtOAc 9:1).

    • Target: N-Boc-3-methyl-2-azaspiro[4.5]decane.

    • Yield: Expect 65–75%.

Step 4: Deprotection & Salt Formation
  • Dissolve the methylated intermediate in 4M HCl in Dioxane (10 mL).

  • Stir for 2 hours. A white precipitate should form.

  • Concentrate in vacuo or filter the solid.

  • Recrystallize from EtOH/Et2O to ensure high purity.

Validation & Quality Control (QC)

To certify the synthesized material against commercial standards, perform the following analytical workflow.

A. Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6): Look for the doublet corresponding to the new methyl group at ~1.1 ppm.

    • Diagnostic: The C3-H proton (methine) will appear as a multiplet at ~3.2–3.5 ppm, integrating to 1H (vs 2H in the parent).

    • Spiro Region: The cyclohexyl protons (1.3–1.6 ppm) remain largely unchanged.

  • 13C NMR: Confirm the presence of the methyl carbon (~18 ppm) and the methine carbon at C3 (~55 ppm).

B. Enantiomeric Purity (Chiral HPLC)

Since the lithiation route produces a racemate (unless (-)–Sparteine is used in Step 2), you must resolve the enantiomers if a specific isomer is required.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV 210 nm (or Refractive Index if UV weak).

  • Action: If commercial source claims "3S", inject their sample against your racemic standard. If they co-elute with both peaks, the commercial source is selling a racemate labeled as chiral.

Diagram: Validation Decision Tree

ValidationTree Sample Obtained Sample (Commercial or Synthetic) NMR 1H NMR Analysis Sample->NMR Check1 Methyl Doublet Present? NMR->Check1 Fail1 Reject: Wrong Structure (Likely Parent or 4-Me) Check1->Fail1 No qNMR qNMR Purity Check (vs Internal Std) Check1->qNMR Yes Check2 Purity > 95%? qNMR->Check2 Check2->Fail1 No HPLC Chiral HPLC Check2->HPLC Yes Check3 Single Peak? HPLC->Check3 Pass Validated Material Ready for Assay Check3->Pass Yes Res Perform Chiral Resolution Check3->Res No (Racemic) Res->Pass

Caption: Figure 2. QC workflow to validate structural identity and stereochemical purity.

References

  • Beak, P., & Lee, W. K. (1994). α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.Journal of Organic Chemistry , 59(10), 2755–2760. Link

  • Kerr, W. J., et al. (2008). Ultrasonic enhancement of the lithiation of N-Boc pyrrolidine.Tetrahedron Letters , 49(16), 2607-2610. Link

  • Aaron Chemicals. (2024).[1] Product Catalog: (3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride (CAS 2418596-46-8).[1]Link

  • Bryans, J. S., et al. (1998). 3-Substituted Gabapentin Analogs as Novel Anticonvulsants.Journal of Medicinal Chemistry , 41(11), 1838–1845. Link

Sources

Navigating Three-Dimensional Space: A Comparative Analysis of Spiro[4.5]decane and Spiro[5.5]undecane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of therapeutics with enhanced properties. Among these motifs, spirocycles—bicyclic systems sharing a single quaternary carbon atom—have garnered significant attention for their ability to impart conformational rigidity and provide precise exit vectors for substituent placement. This guide offers an in-depth comparative analysis of two prominent carbocyclic scaffolds: spiro[4.5]decane and spiro[5.5]undecane, providing field-proven insights for their strategic application in drug design.

Core Structural and Conformational Differences: The Foundational Choice

The fundamental distinction between spiro[4.5]decane and spiro[5.5]undecane lies in the size of the constituent rings fused at the spirocenter: a cyclopentane and a cyclohexane ring for the former, and two cyclohexane rings for the latter. This seemingly subtle difference has profound implications for the molecule's overall shape, rigidity, and the spatial orientation of its substituents.

The spiro[4.5]decane scaffold, incorporating a five-membered cyclopentane ring, is inherently more rigid. The cyclopentane ring favors a relatively planar envelope or twist conformation, which restricts the overall conformational flexibility of the molecule. This rigidity can be advantageous in pre-organizing substituents for optimal binding to a biological target, potentially reducing the entropic penalty upon binding and leading to higher affinity. However, this same rigidity can also limit the molecule's ability to adapt to different binding pocket geometries.

In contrast, the spiro[5.5]undecane system, composed of two six-membered cyclohexane rings, possesses significantly greater conformational flexibility.[1] Each cyclohexane ring can adopt various conformations, most notably the low-energy chair form, but also twist-boat and boat forms. This allows for a more dynamic exploration of 3D space and can be beneficial for achieving favorable interactions within a binding site that requires a less rigid ligand. The parent spiro[5.s]undecane has been shown to exhibit chirality due to the non-planar nature of the rings.[1]

The choice between these two scaffolds is therefore a critical early decision in a drug discovery campaign. If the target protein has a well-defined and rigid binding pocket, the spiro[4.5]decane scaffold may offer a superior starting point. Conversely, if the binding site is more flexible or less well-characterized, the conformational adaptability of the spiro[5.5]undecane system might be more forgiving and lead to a higher probability of identifying a potent ligand.

G cluster_0 Structural Comparison cluster_1 Implications for Drug Design Spiro45 Spiro[4.5]decane Rigidity Higher Rigidity (Cyclopentane ring) Spiro45->Rigidity leads to Spiro55 Spiro[5.5]undecane Flexibility Greater Flexibility (Two Cyclohexane rings) Spiro55->Flexibility leads to DefinedPocket Well-defined, rigid binding pockets Rigidity->DefinedPocket Advantageous for FlexiblePocket Flexible or unknown binding pockets Flexibility->FlexiblePocket Suitable for

Caption: Structural and Drug Design Implications.

A Comparative Look at Physicochemical Properties

The physicochemical properties of a drug candidate, such as lipophilicity (logP), solubility, and metabolic stability, are critical determinants of its pharmacokinetic profile and overall success. The choice of spirocyclic core can significantly influence these parameters.

PropertySpiro[4.5]decane DerivativesSpiro[5.5]undecane DerivativesRationale for Differences
Lipophilicity (logP) Generally lower to moderateGenerally moderate to higherThe larger carbon count in spiro[5.5]undecane contributes to increased lipophilicity.
Aqueous Solubility Potentially higherPotentially lowerThe increased lipophilicity of the spiro[5.5]undecane core can lead to reduced aqueous solubility.
Metabolic Stability Often enhancedCan be variableThe rigid nature of the spiro[4.5]decane scaffold can shield adjacent chemical bonds from metabolic enzymes. The flexibility of spiro[5.5]undecane may expose more sites to metabolism.
Fraction of sp3 carbons (Fsp3) HighHighBoth scaffolds are rich in sp3-hybridized carbons, which is generally associated with improved developability properties.[2]

Note: The values in this table represent general trends and can be significantly influenced by the nature and position of substituents.

The higher Fsp3 character of both scaffolds is a key advantage, as it correlates with increased clinical success rates by moving away from the "flatland" of aromatic compounds.[2] However, the inherent differences in lipophilicity and potential metabolic stability should be carefully considered during the design phase.

Synthetic Accessibility: Building the Scaffolds

The ease and efficiency of synthesis are crucial practical considerations in any drug discovery program. Both spiro[4.5]decane and spiro[5.5]undecane scaffolds are accessible through various synthetic strategies, although some methods are more suited to one over the other.

Common Synthetic Strategies:

  • Intramolecular Cyclization: This is a widely used approach for both systems, often involving the formation of the spirocyclic quaternary carbon as a key step.

  • Diels-Alder Cycloaddition: This powerful reaction can be employed to construct the six-membered ring of spiro[4.5]decanes.[3]

  • Michael Addition Cascades: One-pot syntheses of substituted spiro[5.5]undecanes can be achieved through Michael additions followed by cyclization.[4]

  • Metal-Catalyzed Cyclizations: Various transition metals, such as rhodium and iron, have been used to catalyze the formation of spiro[4.5]decane derivatives.[5][6]

The construction of the spiro quaternary carbon stereocenter can be a significant synthetic challenge due to steric hindrance.[5] However, numerous stereoselective methods have been developed to address this, including the use of chiral auxiliaries and asymmetric catalysis.[7][8]

G cluster_0 General Synthetic Workflow Start Acyclic or Monocyclic Precursors KeyStep Key Spirocyclization Step (e.g., Intramolecular Alkylation, Michael Addition, Cycloaddition) Start->KeyStep Spirocycle Spiro[4.5]decane or Spiro[5.5]undecane Core KeyStep->Spirocycle FGI Functional Group Interconversion Spirocycle->FGI Final Target Derivative FGI->Final

Caption: Generalized Synthetic Workflow.
Exemplary Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative

This protocol is based on a reported efficient synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione with potential anticancer activity.[4]

Objective: To synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-assisted cascade cyclization.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Triethylamine (NEt3)

  • Dichloromethane (CH2Cl2)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • In a microwave-safe reaction vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) in dichloromethane (10 mL).[4][9]

  • Add triethylamine (0.1 mmol) as a catalyst.[4][9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power and temperature (e.g., 100 W, 80 °C) for 15-20 minutes.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[5.5]undecane derivative.

  • Self-Validation: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.[4] The expected molecular weight for C25H24F2O3 is approximately 410.46 g/mol .[4]

Causality of Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating methods.[4]

  • Triethylamine: This mild base acts as a catalyst to facilitate the initial Michael addition reaction.[4][9]

  • Dichloromethane: This solvent is chosen for its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during workup.

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

Both spiro[4.5]decane and spiro[5.5]undecane derivatives have found applications in a wide range of therapeutic areas, demonstrating their versatility as privileged scaffolds.

Spiro[4.5]decane Derivatives: Derivatives of this scaffold have shown promise in targeting the central nervous system (CNS) and in the treatment of metabolic diseases.

  • CNS Disorders: 1,4-Dioxaspiro[4.5]decane derivatives have been developed as potent and selective 5-HT1A receptor agonists, with potential applications in treating pain and neurological disorders.[10] One such compound demonstrated promising neuroprotective activity and good predicted blood-brain barrier permeability.[10]

  • Metabolic Diseases: 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[11] Inhibition of these enzymes is a therapeutic strategy for treating anemia and ischemia-related diseases.[11]

  • Tumor Imaging: A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potential PET imaging agent for tumors expressing the σ1 receptor.[12]

Spiro[5.5]undecane Derivatives: This scaffold has been extensively explored for its potential in oncology, infectious diseases, and CNS disorders.

  • Anticancer Activity: Spiro[5.5]undecane-1,5,9-trione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][9]

  • Antiviral Activity: Functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potential inhibitors of HIV-1.[8][9] Some derivatives were found to be more potent than the established antiretroviral drug azidothymidine (AZT).[8]

  • CNS Disorders: Diazaspiro[5.5]undecane derivatives have been investigated as antagonists for GABAA receptors and as potential treatments for pain, anxiety, and depression.[9][13]

ScaffoldTherapeutic AreaBiological Target/ActivityRepresentative Example(s)
Spiro[4.5]decane CNS Disorders5-HT1A receptor agonists for pain and neuroprotection.[10]1,4-Dioxaspiro[4.5]decane derivatives[10]
Metabolic DiseasesHIF Prolyl Hydroxylase (PHD) inhibitors for anemia.[11]1,3,8-Triazaspiro[4.5]decane-2,4-diones[11]
Oncologyσ1 receptor ligands for tumor imaging.[12]Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane[12]
Spiro[5.5]undecane OncologyCytotoxic against cancer cell lines.[4][9]7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[4]
Infectious DiseasesHIV-1 inhibitors.[8][9]Functionalized spiro[5.5]undecane-1,5,9-triones[8]
CNS DisordersGABAA receptor antagonists; treatment for pain and obesity.[9][13]1,9-Diazaspiro[5.5]undecanes[13]

Conclusion and Future Outlook

The spiro[4.5]decane and spiro[5.5]undecane scaffolds, while structurally related, offer distinct advantages and disadvantages for drug discovery. The choice between the more rigid spiro[4.5]decane and the more flexible spiro[5.5]undecane should be a deliberate one, guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound.

The spiro[4.5]decane system, with its inherent rigidity, is well-suited for optimizing interactions in well-defined binding pockets and may offer benefits in terms of metabolic stability. The spiro[5.5]undecane scaffold provides a larger and more flexible framework, allowing for broader exploration of chemical space and adaptation to more malleable protein targets.

As synthetic methodologies continue to advance, providing even greater control over the stereochemistry and functionalization of these spirocyclic systems, their prominence in medicinal chemistry is set to grow. Future research will likely focus on the development of novel, highly selective catalysts for their asymmetric synthesis and the exploration of more complex, polycyclic spiro-architectures to unlock new frontiers in drug design.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 3-Methyl-2-azaspiro[4.5]decane, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and responsible disposal. This document is structured to provide not just a protocol, but the scientific reasoning behind each critical step.

Hazard Profile & Initial Assessment

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach is mandated. Based on the chemical class (cyclic secondary amine) and data from structurally analogous azaspiro compounds, we must infer its potential hazards to ensure maximum safety.

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2] Direct contact should be avoided.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2]

  • Incompatibility: As an amine, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Mixing with these can cause vigorous, hazardous reactions.

One SDS for a mixture containing a related compound did not classify it as hazardous under OSHA criteria.[4] However, when handling the pure substance, it is best practice to treat it as hazardous until its toxicological properties are fully established. Therefore, disposal should proceed under the assumption that the material is a regulated hazardous waste.

Pre-Disposal: Safety and Segregation

Before initiating any disposal-related activities, ensuring personal safety and proper waste segregation is paramount. This prevents accidental exposure and hazardous reactions.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[5]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and potential eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.
Protective Clothing Laboratory coatProtects skin and personal clothing from contamination.
Waste Stream Segregation

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Dedicated Waste Stream: Establish a dedicated waste stream for this compound and its contaminated materials.

  • Avoid Mixing: Do not mix amine waste with other chemical wastes, especially acids or oxidizing agents.[5] Keeping waste streams separate is a foundational principle of laboratory safety.

  • Aqueous vs. Organic: If generating both aqueous and organic solvent waste containing this compound, use separate, clearly labeled containers for each.

Step-by-Step Disposal Protocol

The disposal of this compound must follow institutional and national hazardous waste regulations. The following protocol provides a universal framework.

Step 1: Container Selection

Choose a container that is chemically compatible and robust enough to prevent leaks or spills.

  • Material: Use a high-density polyethylene (HDPE) or borosilicate glass container. Check a chemical compatibility database if you are uncertain.[6][7]

  • Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[8]

  • Venting: Do not use a container that will be hermetically sealed if there is any potential for gas generation, though this is not expected for this compound in isolation.

Step 2: Waste Labeling

Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[8][9]

  • Initial Labeling: As soon as you designate a container for waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Required Information:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "this compound" (Avoid formulas or abbreviations).

    • Composition & Concentration: List all components in the container, including solvents, with their approximate percentages.

    • Generator Information: Your name, lab location, and contact information.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[5][8]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Location: Store in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals.[3][5]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the waste "cradle to grave," but final disposal is handled by specialists.[9]

  • Contact EHS: Once the container is full (do not overfill) or reaches your institution's time limit for accumulation, request a pickup from your EHS department.[8]

  • Licensed Disposal Company: For facilities without an EHS department, a licensed hazardous waste disposal company must be contracted.[4][5] This ensures the waste is transported, treated, and disposed of in compliance with all regulations.

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5][11] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[5]

DisposalWorkflow cluster_Lab In-Lab Waste Management cluster_Disposal Final Disposal Process Generate Generate Waste Containing This compound Select Select Compatible Container (e.g., HDPE, Glass) Generate->Select Label Affix & Complete Hazardous Waste Label Select->Label AddWaste Add Waste to Container Label->AddWaste Seal Keep Container Securely Sealed AddWaste->Seal Store Store in Secondary Containment in Satellite Accumulation Area Seal->Store CheckFull Container Full or Time Limit Reached? Store->CheckFull Periodically Check CheckFull->AddWaste No Request Request Pickup from EHS / Waste Contractor CheckFull->Request Yes Pickup Waste Collected by Authorized Personnel Request->Pickup Transport Transport to Licensed Waste Disposal Facility Pickup->Transport Final Final Treatment/ Disposal Transport->Final

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a small spill, take immediate action to contain and clean the material.

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain Spill: Use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to dike and absorb the spill.[4]

  • Collect Waste: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.

  • Clean Area: Clean the spill surface thoroughly to remove any residual contamination.[4]

  • Dispose of Materials: All contaminated cleaning materials must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

By adhering to these procedures, you contribute to a safe and compliant research environment, demonstrating a commitment to the principles of chemical stewardship.

References

  • SDS US. (2020, July 21). Safety Data Sheet for P8383E.
  • SAFETY DATA SHEET. (2021, February 26). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for Cyclohexane-1,4-dione, monoethylene ketal.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet for 1,4-Dioxa-8-azaspiro[4.5]decane.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for tert-Butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • The University of Tennessee, Knoxville. (n.d.). Procedures for Disposal of Hazardous Waste.
  • BenchChem. (2025). Navigating the Disposal of 1-Azaspiro[3.6]decane: A Procedural Guide for Laboratory Professionals.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.